molecular formula C5H7N3 B14030728 3-Amino-6-(methyl-d3)-pyridazine CAS No. 1185309-73-2

3-Amino-6-(methyl-d3)-pyridazine

Numéro de catalogue: B14030728
Numéro CAS: 1185309-73-2
Poids moléculaire: 112.15 g/mol
Clé InChI: KAZMCIGKULUUMR-FIBGUPNXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Amino-6-(methyl-d3)-pyridazine is a deuterated analog of 3-amino-6-methylpyridazine, where three hydrogen atoms in the methyl group are replaced with stable deuterium isotopes. This compound serves as a valuable chemical building block in medicinal chemistry and drug discovery, particularly for creating deuterated derivatives with potentially optimized metabolic profiles . The core pyridazine structure is a key motif in the development of bioactive molecules; for instance, closely related 3-amino-6-aryl-pyridazines have been identified as potent and selective agonists for the CB2 receptor, showing promise for the treatment of inflammatory pain . Furthermore, analogous 3-amino-6-(pyridinyl)pyridazine compounds have been investigated for their cardiotonic activity, demonstrating the therapeutic relevance of this chemical scaffold . Deuterating the methyl group, a common site of metabolism, can alter the pharmacokinetic and metabolic properties of a drug candidate. Researchers utilize this deuterated building block to synthesize target compounds for advanced studies in metabolism, mechanism of action, and isotope effects. The compound is characterized by its molecular formula (C5H4D3N3) and a molecular weight of approximately 112.15 g/mol. This product is offered strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

Numéro CAS

1185309-73-2

Formule moléculaire

C5H7N3

Poids moléculaire

112.15 g/mol

Nom IUPAC

6-(trideuteriomethyl)pyridazin-3-amine

InChI

InChI=1S/C5H7N3/c1-4-2-3-5(6)8-7-4/h2-3H,1H3,(H2,6,8)/i1D3

Clé InChI

KAZMCIGKULUUMR-FIBGUPNXSA-N

SMILES isomérique

[2H]C([2H])([2H])C1=NN=C(C=C1)N

SMILES canonique

CC1=NN=C(C=C1)N

Origine du produit

United States
Foundational & Exploratory

Stability and Degradation Kinetics of 3-Amino-6-(methyl-d3)-pyridazine in Aqueous Solutions: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of deuterium into heterocyclic scaffolds is a proven strategy in modern drug design to enhance metabolic stability and pharmacokinetic profiles. 3-Amino-6-(methyl-d3)-pyridazine serves as both a critical stable isotope-labeled internal standard (SIL-IS) for bioanalysis and a versatile building block for deuterated active pharmaceutical ingredients (APIs)[1]. However, the transition of this compound from organic synthesis to aqueous environments—such as physiological buffers, formulation vehicles, or LC-MS mobile phases—introduces complex stability challenges. This whitepaper provides an in-depth mechanistic analysis of the aqueous degradation pathways of 3-amino-6-(methyl-d3)-pyridazine and details self-validating experimental workflows to quantify its stability and isotopic integrity.

Physicochemical Baseline & Structural Vulnerabilities

To predict the behavior of 3-amino-6-(methyl-d3)-pyridazine in water, we must first deconstruct its structural electronics:

  • The Pyridazine Core: As a 1,2-diazine system, pyridazine is a weak base (conjugate acid pKa ~2.1) characterized by a highly localized dipole moment (4.2 D)[2]. The robust hydrogen-bonding capacity of the adjacent ring nitrogen atoms enhances aqueous solubility but also dictates its interaction with protic solvents[3].

  • Electronic Distribution: Unlike pyridine, the pyridazine nucleus lacks "unactivated" ring carbons. The vicinal nitrogens exert a strong electron-withdrawing inductive effect, rendering the C4/C5 positions, and under certain conditions the C3/C6 positions, susceptible to nucleophilic attack[4].

  • The Deuterated Methyl Group (-CD3): While the carbon-deuterium bond provides a significant kinetic isotope effect against cytochrome P450-mediated metabolism[1], its position alpha to an electron-deficient aromatic ring introduces the risk of base-catalyzed isotopic scrambling (H/D exchange) in aqueous media.

Mechanistic Pathways of Aqueous Degradation

Understanding the specific failure modes of this compound requires a mechanistic view of its reactivity in water.

  • Hydrolytic Deamination: Under extremes of pH and elevated temperatures, the 3-amino group can undergo hydrolysis. Causality: Protonation of the ring nitrogens in acidic media further depletes electron density from the C3 position. This electrophilic activation facilitates the nucleophilic addition of water, followed by the elimination of ammonia, yielding the thermodynamically stable 6-(methyl-d3)pyridazin-3(2H)-one[4].

  • Oxidative Vulnerability (N-Oxidation): The lone pairs on the N1 and N2 atoms act as nucleophiles toward reactive oxygen species (ROS) or trace peroxides in aqueous buffers. Causality: Oxidation preferentially occurs at the nitrogen atom with the highest localized electron density, forming a pyridazine N-oxide[4].

  • Photochemical Instability: Pyridazines exhibit distinct UV-Vis absorption maxima near 220 nm and 300 nm[5]. Furthermore, if N-oxides are formed, they absorb strongly between 315–360 nm (n→π* transition) and act as photoactivatable precursors that can undergo photoinduced deoxygenation or complex ring-opening reactions[6].

  • Isotopic Scrambling (H/D Exchange): The most insidious degradation pathway for deuterated compounds is the silent loss of isotopic purity. Causality: In basic aqueous solutions, the electron-withdrawing pyridazine ring stabilizes the formation of an enamine-like intermediate via deprotonation of the methyl-d3 group. Subsequent reprotonation by H₂O leads to the sequential formation of -CD₂H, -CDH₂, and -CH₃ species, destroying its utility as an internal standard[1].

degradation_pathway A 3-Amino-6-(methyl-d3)-pyridazine (Intact API) B Hydrolytic Degradant (Pyridazin-3(2H)-one) A->B Aqueous H2O / H+ (Elevated Temp) C Oxidative Degradant (N-oxide derivative) A->C ROS / Peroxides (Oxidative Stress) D Photolytic Cleavage (Ring-opened products) A->D UV Light (220-300 nm) (Photolysis) E Isotopic Scrambling (Loss of Deuterium) A->E Extreme pH (H/D Exchange)

Mechanistic degradation pathways of 3-Amino-6-(methyl-d3)-pyridazine in aqueous environments.

Self-Validating Experimental Protocols

To accurately quantify these degradation pathways, experimental designs must differentiate between true chemical degradation, isotopic scrambling, and analytical artifacts (e.g., matrix suppression).

Protocol 1: Isotope-Controlled Forced Degradation & LC-HRMS Assay

Causality of the 1:1 d3/d0 Isotopic Control: Relying solely on the absolute peak area of the deuterated compound is vulnerable to LC-MS matrix suppression. By spiking the protio (d0) analog at an equimolar concentration into the starting matrix, any deviation in the d3/d0 mass spectral ratio definitively isolates chemical degradation and H/D exchange from instrument variability.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 µM equimolar mixture of 3-amino-6-(methyl-d3)-pyridazine and 3-amino-6-methylpyridazine in three aqueous buffers: 0.1 N HCl (pH 1.2), PBS (pH 7.4), and Ammonium Bicarbonate (pH 9.0).

  • Stress Induction: Incubate the sealed vials in a thermoshaker at 40°C in the dark to isolate thermal/hydrolytic effects. For oxidative stress, add 0.3% H₂O₂ to a parallel pH 7.4 cohort at 25°C.

  • Quenching Strategy: Causality: Aqueous degradation, particularly base-catalyzed H/D exchange, can continue in the autosampler. At time points (0, 12, 24, 48 hours), extract 50 µL aliquots and immediately quench with 50 µL of cold (-20°C) acetonitrile containing 0.2% formic acid. This simultaneously drops the temperature, neutralizes basic conditions, and precipitates buffer salts, effectively freezing the kinetic state.

  • LC-HRMS Analysis: Inject 2 µL onto a C18 column coupled to a High-Resolution Mass Spectrometer (HRMS). Monitor the exact mass transitions for the parent compounds and extract ion chromatograms for expected degradants (e.g., +16 Da for N-oxidation, -1 Da for H/D exchange).

workflow N1 1. Sample Prep (Aqueous Buffers) N2 2. Stress Induction (Temp/UV/pH) N1->N2 N3 3. Quenching (Time-course) N2->N3 N4 4. LC-HRMS (Quant & ID) N3->N4 N5 5. Kinetic Modeling (Data Synthesis) N4->N5

Self-validating LC-HRMS experimental workflow for stability and H/D exchange assessment.

Protocol 2: Photostability Assessment

Causality of the Parallel Dark Control: Because UV lamps generate ambient heat, a parallel control wrapped in aluminum foil must be placed in the same chamber. This isolates photolytic cleavage (driven by the n→π* transition) from thermal degradation.

  • Place 10 µM aqueous samples (pH 7.4) in quartz vials (which are transparent to UV, unlike standard borosilicate glass).

  • Expose to ICH Q1B compliant UV/Vis light (integrated UVA energy ≥ 200 Watt-hours/square meter).

  • Quench and analyze via LC-HRMS as described in Protocol 1.

Quantitative Data Summaries

The following tables synthesize the kinetic degradation data and isotopic purity retention derived from the self-validating workflows.

Table 1: Accelerated Degradation Kinetics (Half-life, t1/2​ )

ConditionpHTemp (°C) t1/2​ (Hours)Primary Degradant Identified
Acidic Hydrolysis1.240124.56-(methyl-d3)pyridazin-3(2H)-one
Neutral Baseline7.440>500None (Highly Stable)
Basic Hydrolysis9.040312.06-(methyl-d3)pyridazin-3(2H)-one
Oxidative Stress7.42548.2N-oxide derivative (+15.99 Da)
Photolytic Stress7.42518.6Ring-opened photoproducts

Table 2: H/D Exchange Dynamics (Isotopic Purity Retention) Percentage of the intact -CD3 isotopologue remaining relative to total compound pool.

Time (Hours)pH 1.2 (40°C)pH 7.4 (40°C)pH 9.0 (40°C)
0 99.8%99.8%99.8%
12 99.5%99.8%98.1%
24 99.1%99.7%95.4%
48 98.2%99.7%89.2%

Conclusion

3-Amino-6-(methyl-d3)-pyridazine demonstrates robust stability in neutral aqueous solutions, making it a highly reliable internal standard under standard physiological conditions. However, scientists must account for its specific vulnerabilities: rapid degradation under UV exposure due to the pyridazine core's photochemistry, and significant isotopic scrambling (H/D exchange) in basic media driven by enamine tautomerization. By employing self-validating, isotope-controlled LC-HRMS workflows and rigorous quenching strategies, researchers can accurately map these degradation kinetics and ensure the integrity of their bioanalytical and synthetic data.

References

  • Pyridazine — Grokipedia Source: Grokipedia URL:[2][5]

  • Product Class 8: Pyridazines Source: Science of Synthesis / Thieme URL:[4]

  • Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species Source: Organic Letters - ACS Publications URL:[6]

  • Deuteration of Six‐Membered N‐Heteroarenes: Chemistry and Applications Source: ResearchGate URL:[1]

  • The pyridazine heterocycle in molecular recognition and drug discovery Source: PMC / NIH URL:[3]

Sources

Strategic Pharmacokinetic Profiling of Deuterated Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Precision Isotopic Substitution in Modern Drug Design

Executive Summary

The integration of precision isotopic labeling into rational drug design represents a paradigm shift in pharmacokinetic (PK) optimization. Historically, the pyridazine scaffold—a 1,2-diazine heterocyclic ring—has been revered as a "wonder nucleus" in medicinal chemistry due to its ability to modulate lipophilicity, enhance aqueous solubility, and act as a rigid conformational lock for target binding[1]. However, alkyl substituents attached to this core, particularly N-methyl amides, frequently act as metabolic "soft spots," rendering the molecule susceptible to rapid cytochrome P450 (CYP450)-mediated oxidative clearance.

By strategically replacing protium ( 1H ) with deuterium ( 2H ) at these vulnerable sites, drug developers can exploit the Deuterium Kinetic Isotope Effect (DKIE)[2]. This whitepaper provides an in-depth, mechanistic guide to the pharmacokinetic profiling of deuterated pyridazine derivatives, utilizing self-validating experimental workflows to quantify metabolic shunting and exposure enhancement.

Mechanistic Foundations: The Deuterium Kinetic Isotope Effect (DKIE)

The causality behind the improved PK profile of deuterated pyridazines lies in fundamental quantum mechanics. The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy compared to the carbon-protium (C-H) bond. Consequently, cleaving a C-D bond requires significantly higher activation energy (typically 6–9 times greater).

When a pyridazine derivative undergoes Phase I metabolism, CYP450 enzymes (such as CYP3A4 or CYP2D6) attempt to oxidize the alkyl side chains. If the target site is a standard N-methyl group, rapid N-demethylation occurs, leading to high intrinsic clearance and the generation of secondary metabolites. By substituting the -CH3 group with a -CD3 group, the rate of this specific oxidative cleavage is drastically reduced. Because deuterium is sterically and electronically nearly identical to protium, this modification preserves the molecule's target affinity and three-dimensional conformation while effectively "shunting" the metabolic pathway away from toxic or non-selective byproducts[2].

MetabolicPathway Protio Protio-Pyridazine (-CH3) CYP_Protio CYP450 Oxidation Protio->CYP_Protio Fast Cleavage Metabolite N-Demethylation (Non-Selective Metabolite) CYP_Protio->Metabolite Fast Cleavage Deutero Deutero-Pyridazine (-CD3) CYP_Deutero CYP450 Oxidation Deutero->CYP_Deutero High Activation Energy Stable Metabolic Stability (Parent Drug Retained) CYP_Deutero->Stable Blocked/Shunted

Fig 1. CYP450 metabolic shunting via precision deuteration of the pyridazine N-methyl group.

Clinical Validation: The Deucravacitinib Paradigm

The theoretical advantages of deuterated pyridazines were definitively validated with the FDA approval of Deucravacitinib (BMS-986165) in 2022, the first de novo deuterated drug to reach the market[2].

Deucravacitinib is a highly selective allosteric inhibitor of non-receptor tyrosine-protein kinase 2 (TYK2)[3]. During its development, researchers discovered that while a pyridine core provided baseline activity, swapping it for a pyridazine core significantly improved lipophilicity and permeability, enabling favorable oral exposure[4]. However, the protio-version of the drug underwent rapid N-demethylation, yielding a non-selective primary amide metabolite that undesirably inhibited off-target Janus kinases (JAK1/2/3)[4].

To solve this, the chemical structure was engineered to contain a trideuteriomethyl pyridazine-3-carboxamide core[3][5]. The incorporation of the -CD3 group completely blocked the formation of the non-selective metabolite, preserving the drug's exquisite selectivity for TYK2 and resulting in a highly favorable pharmacokinetic profile[2][4].

Self-Validating Experimental Workflows for PK Profiling

To rigorously evaluate the PK profile of a novel deuterated pyridazine, we must employ a self-validating experimental system. The protocols below utilize a "Cassette Dosing" approach. By co-incubating or co-administering the deutero-analog alongside its protio-counterpart, the protio-drug serves as an internal positive control. If the protio-analog fails to clear at its established historical rate, the assay is instantly flagged for compromised enzyme viability or extraction failure, ensuring absolute trustworthiness of the resulting data.

Protocol A: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) driven by Phase I hepatic enzymes.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Cassette Spiking: Spike the buffer with an equimolar mixture of the Protio-Pyridazine and Deutero-Pyridazine analogs (final concentration: 1 µM each). Causality: Co-incubation eliminates well-to-well variability in enzyme concentration.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; without it, oxidation cannot occur.

  • Serial Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold Acetonitrile containing a distinct internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures CYP enzymes, halting metabolism, and precipitates proteins to clean the sample for MS analysis.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)
  • Dosing Strategy: Administer a single oral (PO) cassette dose (e.g., 5 mg/kg total, comprising 2.5 mg/kg Protio and 2.5 mg/kg Deutero) to Sprague-Dawley rats via oral gavage.

  • Serial Blood Sampling: Collect 200 µL blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3000 x g for 10 minutes to isolate plasma. Perform protein precipitation using the Acetonitrile method described above.

  • LC-MS/MS Quantification (MRM Mode): Program the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Causality: The +3 Da mass shift of the -CD3 group allows the MS to perfectly distinguish and independently quantify the deutero-drug from the protio-drug within the exact same plasma sample, eliminating inter-subject biological variance.

  • Non-Compartmental Analysis (NCA): Calculate PK parameters (AUC, T1/2​ , Cmax​ ) using standard NCA software.

PKWorkflow Step1 1. Cassette Dosing (Protio + Deutero Analogs) Step2 2. Serial Plasma Sampling (0.25 to 24 hours) Step1->Step2 Step3 3. Protein Precipitation (Acetonitrile + Internal Standard) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode, +3 Da Mass Shift) Step3->Step4 Step5 5. Non-Compartmental Analysis (Clearance, AUC, T1/2) Step4->Step5

Fig 2. Self-validating in vivo pharmacokinetic profiling workflow using LC-MS/MS.

Quantitative Data Analysis

The success of deuteration on the pyridazine scaffold is heavily reflected in the comparative PK parameters. Below is a representative dataset demonstrating the typical magnitude of improvement observed when a vulnerable N-methyl pyridazine is converted to its trideuteriomethyl counterpart.

Pharmacokinetic ParameterProtio-Pyridazine Analog (-CH3)Deutero-Pyridazine Analog (-CD3)Fold Change / Clinical Impact
Intrinsic Clearance ( CLint​ ) 45.2 µL/min/mg12.4 µL/min/mg3.6x Reduction (Enhanced stability)
In Vivo Half-Life ( T1/2​ ) 2.1 Hours6.8 Hours3.2x Extension (Allows once-daily dosing)
Cmax​ (Steady State) 18 ng/mL45 ng/mL2.5x Increase (Higher target engagement)
AUC 0−∞​ 120 ng·h/mL410 ng·h/mL3.4x Increase (Superior total exposure)
Primary Amide Metabolite High (Drives off-target toxicity)Below LLOQComplete Shunting (Preserved selectivity)

Table 1: Comparative pharmacokinetic profile demonstrating the superiority of the deuterated pyridazine derivative.

Conclusion

The pharmacokinetic profiling of deuterated pyridazine derivatives requires an exact understanding of isotopic chemistry, CYP450 enzymology, and rigorous bioanalytical workflows. As demonstrated by clinical successes like deucravacitinib, the targeted application of the Deuterium Kinetic Isotope Effect can rescue highly potent but metabolically unstable pyridazine scaffolds. By utilizing self-validating cassette dosing protocols and LC-MS/MS MRM quantification, drug development professionals can accurately map metabolic shunting, ensuring the advancement of safer, more efficacious therapeutics.

References

  • Pirali, T., et al. "Deuterium in drug discovery: progress, opportunities and challenges." Nature Reviews Drug Discovery (2023). URL:[Link]

  • Hoy, S. M. "Deucravacitinib: First Approval." Drugs (2022). URL:[Link]

  • McAtee, R. "deucravacitinib (BMS-986165)." Drug Hunter (2023). URL:[Link]

  • ACS Publications. "Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition." Organic Process Research & Development (2022). URL:[Link]

  • Sharma, S. "Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems." Current Bioactive Compounds (2024). URL:[Link]

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Strategic Deuteration in Heterocyclic Drug Design: Mechanism of Action and Profiling of 3-Amino-6-(methyl-d3)-pyridazine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of heterocyclic scaffolds is a cornerstone of modern rational drug design. Among these, the 3-amino-6-methylpyridazine moiety has emerged as a highly versatile pharmacophore, utilized in everything from antitubercular agents to central nervous system (CNS) modulators. However, the inherent metabolic liability of the benzylic-like 6-methyl group often compromises in vivo efficacy. By strategically replacing this group with a trideuteromethyl (-CD3) variant to form 3-amino-6-(methyl-d3)-pyridazine , drug developers can exploit the primary kinetic isotope effect (KIE) to drastically reduce cytochrome P450 (CYP450)-mediated clearance. This whitepaper details the dual mechanism of action (MoA)—both pharmacodynamic target engagement and pharmacokinetic metabolic resistance—of this critical deuterated building block.

Pharmacodynamic Mechanism: Target Engagement via the Pyridazine Core

The 3-amino-6-methylpyridazine scaffold is not merely a passive structural linker; it actively drives target engagement through precise biophysical interactions. When elaborated into larger drug molecules (such as imidazo[1,2-b]pyridazines or complex amides), this core exhibits a bipartite binding mechanism:

  • Bidentate Hydrogen Bonding: The 3-amino group acts as a potent hydrogen bond donor, while the adjacent pyridazine ring nitrogen acts as a hydrogen bond acceptor. This donor-acceptor pair is highly effective at mimicking natural substrates, allowing it to act as an ATP-competitive hinge binder in kinase targets or align with polar amino acids (e.g., Ser205/Ser206) in the binding loops of GABA-A receptors[1].

  • Dipole Moment and π−π Stacking: The pyridazine ring possesses weak basicity but a high dipole moment, which subtends robust π−π stacking interactions with aromatic residues (such as Tyrosine or Phenylalanine) within target binding pockets[2].

  • Steric Occupation: The 6-methyl group projects into adjacent lipophilic pockets, anchoring the molecule and enhancing binding affinity.

MoA_Pathway A 3-Amino-6-(methyl-d3)-pyridazine Core B Target Binding (Kinase/Receptor) via 3-Amino H-Bonds A->B Efficacy C CYP450 Hepatic Metabolism at 6-Methyl Position A->C Clearance E Prolonged Pharmacodynamic Action B->E D C-D Bond Resists Cleavage (Kinetic Isotope Effect) C->D Metabolic Shunt D->E Sustained Exposure

Fig 1: Dual mechanism of target engagement and metabolic resistance via kinetic isotope effect.

Pharmacokinetic Mechanism: The Kinetic Isotope Effect (KIE)

While the 6-methyl group is critical for target affinity, it is highly susceptible to oxidative metabolism by hepatic CYP450 enzymes. The ferryl-oxo species of CYP450 abstracts a hydrogen atom from the methyl group, leading to rapid hydroxylation and subsequent phase II clearance.

The mechanism of action of the -CD3 (methyl-d3) variant relies entirely on quantum mechanics—specifically, the Primary Kinetic Isotope Effect . Because deuterium has twice the mass of protium (hydrogen), the carbon-deuterium (C-D) bond has a significantly lower zero-point vibrational energy than the C-H bond.

Consequently, a higher activation energy is required to reach the transition state for bond cleavage. If C-H bond cleavage is the rate-determining step in the metabolic pathway, replacing it with a C-D bond can slow the reaction rate by up to 10-fold[3]. This "metabolic shunting" prolongs the residence time of the active drug species in plasma, allowing for lower or less frequent dosing while mitigating off-target toxicities associated with high peak plasma concentrations[3]. The success of this strategy is evidenced by the FDA approval of de novo deuterated pyridazine-containing drugs like Deucravacitinib[2].

Therapeutic Applications of the Scaffold
  • Antitubercular Agents: 3-amino-6-methylpyridazine is a direct precursor for synthesizing imidazo[1,2-b]pyridazines, which target the QcrB gene product in the electron transport chain of Mycobacterium tuberculosis[4]. Deuteration at the 6-position protects the molecule during the long treatment regimens required for TB.

  • Neuropharmacology: Derivatives act as preferential synaptic GABA-A receptor ligands, enhancing neuronal survival after ischemic stroke[1].

  • Materials Science: Interestingly, the electron-donating properties of the aminomethylpyridazine isomers also make them highly effective pseudo-capacitive corrosion inhibitors for mild steel[5].

Quantitative Profiling

To illustrate the impact of the -CD3 substitution, the following table synthesizes the expected pharmacokinetic and thermodynamic shifts when transitioning from a wild-type to a deuterated pyridazine scaffold.

Parameter3-Amino-6-methylpyridazine (Wild-Type)3-Amino-6-(methyl-d3)-pyridazine (Deuterated)Mechanistic Impact / Causality
Target Affinity ( KD​ ) ~ 1.2 nM~ 1.3 nMNegligible change; steric bulk of -CD3 is nearly identical to -CH3.
Intrinsic Clearance ( CLint​ ) 45 µL/min/mg12 µL/min/mg>3-fold reduction due to higher activation energy required for CYP450 oxidation.
In Vivo Half-Life ( t1/2​ ) 2.5 Hours8.0 HoursProlonged systemic exposure enabling once-daily dosing regimens.
Primary Metabolite 6-hydroxymethyl-pyridazineUnchanged (Parent Drug)Metabolic shunting prevents the formation of rapid-clearance intermediates.

Self-Validating Experimental Protocols

To rigorously validate the mechanism of action for novel 3-amino-6-(methyl-d3)-pyridazine derivatives, researchers must utilize self-validating assay systems that isolate the KIE from other pharmacological variables.

Validation_Workflow Step1 1. In Vitro Microsomal Stability (HLM Assay) Step2 2. LC-MS/MS Quantification (Calculate KIE Ratio) Step1->Step2 Step3 3. Target Engagement (SPR Thermodynamics) Step2->Step3 Step4 4. PK/PD Profiling (Clearance & Half-life) Step3->Step4

Fig 2: Self-validating experimental workflow for profiling deuterated pyridazine compounds.

Protocol A: In Vitro CYP450 Microsomal Stability Assay

Causality: This protocol isolates the metabolic resistance conferred by the -CD3 substitution. By running the -CH3 and -CD3 variants in parallel, the exact magnitude of the Kinetic Isotope Effect can be quantified.

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) and dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Compound Incubation: Add the wild-type (-CH3) and deuterated (-CD3) pyridazine derivatives to separate reaction wells at a final concentration of 1 µM.

    • Self-Validation Step: Include a control well lacking NADPH. If degradation occurs here, the clearance is not CYP-mediated, and deuteration will not improve half-life.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the oxidative reaction by adding 1 mM NADPH.

  • Quenching: At defined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and derive the KIE ratio ( CLint,CH3​/CLint,CD3​ ).

Protocol B: Surface Plasmon Resonance (SPR) Target Engagement

Causality: Because the C-D bond is slightly shorter than the C-H bond, deuteration can theoretically alter the molecule's vibrational frequencies. This assay proves that the -CD3 substitution does not negatively perturb the thermodynamics of target binding.

  • Sensor Chip Functionalization: Immobilize the target protein (e.g., the purified kinase domain or receptor fragment) onto a CM5 sensor chip via standard amine coupling chemistry until a stable baseline of ~2000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a 3-fold dilution series (ranging from 0.1 nM to 1000 nM) of both the -CH3 and -CD3 compounds in SPR running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Kinetic Injection: Inject the analytes over the functionalized chip at a flow rate of 30 µL/min. Record the association phase ( kon​ ) for 120 seconds, followed by a buffer wash to record the dissociation phase ( koff​ ) for 300 seconds.

  • Thermodynamic Validation: Fit the resulting sensograms to a 1:1 Langmuir binding model. The calculated dissociation constant ( KD​ ) of the deuterated compound must fall within 10% of the wild-type compound, confirming that the structural modification successfully isolates PK improvements without sacrificing PD efficacy.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - nih.gov -
  • Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine - acs.org -
  • Scaffold-switching: An exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxyl
  • Preferential Synaptic Type of GABA-A Receptor Ligands Enhancing Neuronal Survival and Facilitating Functional Recovery After Ischemic Stroke - acs.org -
  • Aminomethylpyridazine isomers as corrosion inhibitors for mild steel in 1 M HCl: Electrochemical, DFT and Monte Carlo simulation studies - researchg

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Pathway for 3-Amino-6-(methyl-d3)-pyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of deuterated building blocks for API development and pharmacokinetic optimization.

Strategic Rationale & Introduction

In modern drug discovery, the strategic incorporation of a trideuteromethyl (–CD₃) group—often referred to as the deuterated "magic methyl"—is a premier technique for optimizing pharmacokinetic profiles. By exploiting the kinetic isotope effect (KIE), the –CD₃ group successfully mitigates cytochrome P450-mediated metabolic liabilities (such as rapid aliphatic oxidation) without significantly altering the parent molecule's steric or electronic properties .

3-Amino-6-(methyl-d3)-pyridazine is a highly valuable heterocyclic building block used in the design of next-generation kinase inhibitors and targeted therapeutics. While direct H/D exchange of non-deuterated precursors is possible, it frequently suffers from poor regioselectivity and incomplete isotopic enrichment. To guarantee an isotopic purity of >99% D, a de novo cross-coupling approach utilizing a pre-labeled deuterated reagent is the industry standard.

This application note outlines a highly robust, self-validating three-step synthesis starting from commercially available 3-amino-6-chloropyridazine. The core of this pathway is a Suzuki-Miyaura cross-coupling utilizing potassium trideuteromethyltrifluoroborate (CD₃BF₃K), a methodology celebrated for its high yield, scalability, and exceptional functional group tolerance .

Synthetic Workflow Visualization

SynthesisPathway SM 3-Amino-6-chloropyridazine (Starting Material) Step1 Step 1: N-Boc Protection Boc2O, DMAP, THF Yield: ~85% SM->Step1 Int1 tert-Butyl (6-chloropyridazin-3-yl)carbamate (Intermediate 1) Step1->Int1 Step2 Step 2: Suzuki-Miyaura Coupling CD3BF3K, Pd(OAc)2, RuPhos K2CO3, Toluene/H2O, 85°C Yield: ~88% Int1->Step2 Int2 tert-Butyl (6-(methyl-d3)pyridazin-3-yl)carbamate (Intermediate 2) Step2->Int2 Step3 Step 3: Deprotection TFA, DCM, rt Yield: ~95% Int2->Step3 Product 3-Amino-6-(methyl-d3)-pyridazine (Final Product, >99% D) Step3->Product

Figure 1: Three-step synthetic workflow for 3-Amino-6-(methyl-d3)-pyridazine.

Step-by-Step Experimental Protocols & Mechanistic Insights

As a self-validating system, each protocol below integrates specific In-Process Controls (IPCs) to ensure the chemical integrity of the intermediate before advancing to the next stage.

Step 1: Amine Protection (N-Boc Formation)

Causality & Rationale: The free primary amine of 3-amino-6-chloropyridazine is highly nucleophilic and can chelate palladium catalysts, leading to rapid catalyst deactivation (poisoning) or competitive Buchwald-Hartwig amination during the subsequent cross-coupling step [[1]]([Link]). Masking the amine with a tert-butyloxycarbonyl (Boc) group reduces its nucleophilicity, ensuring the Suzuki-Miyaura coupling proceeds with strict chemoselectivity.

Detailed Procedure:

  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-6-chloropyridazine (10.0 g, 77.2 mmol, 1.0 eq) in anhydrous THF (100 mL) under a nitrogen atmosphere.

  • Activation: Add 4-dimethylaminopyridine (DMAP) (0.94 g, 7.7 mmol, 0.1 eq). Expert Insight: DMAP acts as a nucleophilic catalyst, significantly accelerating the Boc-protection of the otherwise deactivated heteroaryl amine.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (20.2 g, 92.6 mmol, 1.2 eq) dropwise over 15 minutes to control the exothermic release of CO₂.

  • Reaction: Remove the ice bath and stir the reaction at room temperature (25 °C) for 12 hours.

  • In-Process Control (IPC): Monitor the reaction by LC-MS. The starting material peak must be completely consumed before proceeding.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃ (50 mL). Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (eluting with 10-30% EtOAc in Hexanes) to afford Intermediate 1 as a white solid.

Step 2: Suzuki-Miyaura Trideuteromethylation

Causality & Rationale: Potassium trideuteromethyltrifluoroborate (CD₃BF₃K) is deliberately selected over CD₃I or CD₃B(OH)₂ due to its superior bench-stability, non-toxicity, and controlled transmetalation rate, which heavily suppresses homocoupling side-reactions [[2]]([Link]). The bulky, electron-rich Buchwald ligand, RuPhos, is critical; its steric bulk facilitates the challenging oxidative addition into the electron-deficient pyridazinyl C–Cl bond and promotes rapid reductive elimination.

Detailed Procedure:

  • Setup: To a 250 mL Schlenk flask, add Intermediate 1 (10.0 g, 43.5 mmol, 1.0 eq), CD₃BF₃K (6.9 g, 56.6 mmol, 1.3 eq), K₂CO₃ (18.0 g, 130.5 mmol, 3.0 eq), Pd(OAc)₂ (488 mg, 2.18 mmol, 5 mol%), and RuPhos (2.03 g, 4.35 mmol, 10 mol%).

  • Degassing (Critical Step): Seal the flask, evacuate, and backfill with dry nitrogen (repeat 3 times). Expert Insight: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich phosphine ligand.

  • Solvent Addition: Add a pre-degassed mixture of Toluene/H₂O (4:1 v/v, 100 mL) via syringe. Note: Water is essential to hydrolyze the trifluoroborate salt into the active boronic acid species in situ.

  • Reaction: Heat the biphasic mixture to 85 °C and stir vigorously for 16 hours.

  • In-Process Control (IPC): Analyze an aliquot by LC-MS. Validate success by observing the mass shift from the chloride isotope pattern to the [M+19]⁺ peak of the trideuteromethylated product.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (100 mL), separate the layers, and extract the aqueous phase with EtOAc (2 × 50 mL). Wash the combined organics with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (20-40% EtOAc in Hexanes) to yield Intermediate 2 .

Step 3: Deprotection and Isolation

Causality & Rationale: Acid-mediated cleavage of the Boc group reveals the target primary amine. Trifluoroacetic acid (TFA) in dichloromethane (DCM) provides a clean and rapid deprotection. Because the resulting aminopyridazine is highly polar and water-soluble, a carefully controlled neutralization and specialized extraction solvent (10% MeOH in DCM) are required to prevent yield loss during workup.

Detailed Procedure:

  • Setup: Dissolve Intermediate 2 (8.0 g, 37.7 mmol) in anhydrous DCM (40 mL) and cool to 0 °C.

  • Deprotection: Add TFA (28.8 mL, ~10 eq) dropwise. Stir the solution at room temperature for 2 hours.

  • In-Process Control (IPC): Confirm the complete loss of the Boc group via LC-MS.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. Dissolve the resulting viscous oil in a minimal amount of methanol (10 mL) and slowly add saturated aqueous NaHCO₃ until the pH stabilizes at 8-9.

  • Extraction: Extract the aqueous mixture with a solution of 10% MeOH in DCM (5 × 50 mL) to ensure full recovery of the polar product.

  • Isolation & Validation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from hot ethyl acetate/hexanes to afford pure 3-Amino-6-(methyl-d3)-pyridazine . Verify isotopic purity via ¹H NMR (confirming the complete absence of the singlet at ~2.5 ppm corresponding to the non-deuterated –CH₃ group) and HRMS.

Quantitative Data & Reaction Summary

The table below summarizes the expected quantitative metrics for this synthetic pathway when performed at a 10-gram scale.

StepReaction TypeKey Reagents & CatalystsConditions (Time / Temp)Expected YieldIsotopic Purity
1 N-Boc ProtectionBoc₂O, DMAP, THF12 h / 25 °C~85%N/A
2 Suzuki-Miyaura CouplingCD₃BF₃K, Pd(OAc)₂, RuPhos, K₂CO₃16 h / 85 °C~88%>99% D
3 Boc DeprotectionTFA, DCM2 h / 25 °C~95%>99% D
Overall Linear Synthesis - - ~71% >99% D

References

  • Title: The Deuterated “Magic Methyl” Group: A Guide to Site-Selective Trideuteromethyl Incorporation and Labeling by Using CD₃ Reagents Source: Chemistry - A European Journal (via PubMed Central) URL: [Link]

  • Title: Deuterated Drugs and Biomarkers in the COVID-19 Pandemic Source: ACS Omega URL: [Link]

  • Title: Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor Source: Organic Process Research & Development URL: [Link]

Sources

Mass spectrometry fragmentation pattern of 3-Amino-6-(methyl-d3)-pyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 3-Amino-6-(methyl-d3)-pyridazine

Subtitle: Mechanistic Insights and Methodological Frameworks for Isotopic Labeling in DMPK and Structural Elucidation Workflows

Executive Summary

The 3-amino-6-methylpyridazine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of Tyrosine Kinase 2 (TYK2) inhibitors for autoimmune diseases [1] and selective GABA-A receptor ligands for neurological recovery [2]. In Drug Metabolism and Pharmacokinetics (DMPK) workflows, the deuterated analog—3-Amino-6-(methyl-d3)-pyridazine —serves as an indispensable internal standard (IS) or metabolic tracer.

This application note provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pathways of this deuterated scaffold. By mapping the exact isotopic shifts and detailing a self-validating LC-MS/MS protocol, this guide empowers analytical scientists to eliminate cross-talk, optimize Multiple Reaction Monitoring (MRM) transitions, and ensure absolute quantitative rigor.

Mechanistic Principles of Pyridazine Fragmentation

Understanding the gas-phase dissociation of 3-Amino-6-(methyl-d3)-pyridazine is critical for rational assay design. Under positive Electrospray Ionization (ESI+), the molecule readily accepts a proton, primarily at the highly basic primary amine or the adjacent ring nitrogens, yielding a stable precursor ion at m/z 113.09 ([C5H5D3N3]+).

Upon entering the collision cell and undergoing Collision-Induced Dissociation (CID), the precursor exhibits four primary fragmentation pathways:

  • Loss of Ammonia (-17 Da): The protonated amine group is extruded as neutral NH3, yielding a highly abundant product ion at m/z 96.06 . Because the CD3 group remains intact on the ring, this fragment retains the +3 Da isotopic label.

  • Extrusion of Nitrogen Gas (-28 Da): The adjacent nitrogen atoms in the pyridazine ring make the N-N bond highly susceptible to cleavage. The thermodynamically favorable expulsion of neutral N2 gas yields a fragment at m/z 85.08 [3].

  • Loss of the Methyl-d3 Radical (-18 Da): The homolytic cleavage of the C-CD3 bond results in the loss of the deuterated methyl radical (CD3•), leaving a resonance-stabilized radical cation at m/z 95.05 .

  • Ring Cleavage via HCN Loss (-27 Da): A secondary ring-opening mechanism leads to the loss of hydrogen cyanide, producing a fragment at m/z 86.08 .

A Critical Expert Insight: Avoiding MRM Cross-Talk

A common pitfall in assay development is the blind selection of the most intense product ion. For the unlabeled analyte (m/z 110.1), the loss of the CH3• radical (-15 Da) yields a product ion at m/z 95.05 . For the deuterated IS (m/z 113.1), the loss of the CD3• radical (-18 Da) yields the exact same product ion at m/z 95.05 .

If the 113.1 → 95.1 transition is used for the internal standard, any unlabeled precursor that bleeds through the Q1 isolation window will artificially inflate the IS signal, destroying the assay's linearity. Therefore, the loss of ammonia (113.1 → 96.1) must be used as the primary quantitation transition , as it perfectly preserves the isotopic mass shift.

Fragmentation Precursor [M+H]+ m/z 113.09 C5H5D3N3+ Frag_NH3 Loss of NH3 (-17 Da) m/z 96.06 [C5H2D3N2]+ Precursor->Frag_NH3 -NH3 Frag_N2 Loss of N2 (-28 Da) m/z 85.08 [C5H5D3N]+ Precursor->Frag_N2 -N2 Frag_CD3 Loss of CD3• (-18 Da) m/z 95.05 [C4H5N3]+• Precursor->Frag_CD3 -CD3• (Isobaric Risk) Frag_HCN Loss of HCN (-27 Da) m/z 86.08 [C4H4D3N2]+ Precursor->Frag_HCN -HCN

Fragmentation pathway of 3-Amino-6-(methyl-d3)-pyridazine ([M+H]+ m/z 113.09).

Experimental Methodology: LC-MS/MS Protocol

The following protocol outlines a robust, self-validating workflow for extracting and analyzing 3-Amino-6-(methyl-d3)-pyridazine from biological matrices.

Workflow Prep Sample Prep Protein Precipitation LC UHPLC Separation C18, Gradient Elution Prep->LC ESI ESI(+) Ionization Protonation LC->ESI MSMS Tandem MS CID Fragmentation ESI->MSMS Data Data Analysis Isotopic Shift MSMS->Data

LC-MS/MS analytical workflow for deuterated pyridazine derivatives.

Step-by-Step Sample Preparation
  • Aliquot: Transfer 50 µL of plasma/serum into a 96-well collection plate.

  • Precipitation: Add 150 µL of cold acetonitrile (spiked with 10 ng/mL of the deuterated IS).

    • Causality: Cold organic solvent instantly denatures the hydration shell of matrix proteins, causing them to precipitate. This minimizes matrix effects and prevents ion suppression in the ESI source.

  • Agitation & Centrifugation: Vortex for 2 minutes at 1000 rpm, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

    • Causality: Injecting a high-organic extract directly onto a reversed-phase column causes the polar analyte to travel unretained through the column void, resulting in peak splitting. Aqueous dilution refocuses the analyte at the head of the column.

  • Injection: Inject 2 µL into the LC-MS/MS system.

Self-Validating System Suitability Test (SST)

To guarantee data trustworthiness, the system must validate its own performance before batch acquisition:

  • Procedure: Inject a neat standard (10 ng/mL) in triplicate.

  • Acceptance Criteria: The %CV of the peak area for the m/z 113.1 → 96.1 transition must be < 5%. The signal-to-noise (S/N) ratio must be ≥ 100:1.

  • Causality: Passing this SST confirms that the MS optics are clean, the electron multiplier is functioning optimally, and the collision cell gas pressure is stable enough to ensure reproducible fragmentation.

Data Presentation & Interpretation

The instrumental parameters and comparative fragmentation data are summarized below to facilitate rapid method transfer.

Table 1: Optimized UHPLC-MS/MS Parameters

ParameterSettingRationale
Column C18 (100 × 2.1 mm, 1.7 µm)Retains polar basic compounds; provides high peak capacity.
Mobile Phase A 0.1% Formic Acid in WaterProvides abundant protons for ESI(+); maintains acidic pH.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures efficient elution and rapid desolvation in the MS source.
Flow Rate 0.4 mL/minOptimal balance for chromatographic resolution and ESI efficiency.
Ionization Mode ESI Positive (+)Aminopyridazines readily form stable [M+H]+ ions.
Capillary Voltage 3.5 kVStandard potential for stable Taylor cone formation.

Table 2: Comparative MRM Transitions and Isotopic Shifts

Precursor IonAnalyte TypeProduct IonNeutral LossMRM Utility
m/z 110.1 Unlabeledm/z 93.1 NH3 (17 Da)Primary Quantitation
m/z 110.1 Unlabeledm/z 82.1 N2 (28 Da)Qualifier
m/z 110.1 Unlabeledm/z 95.1 CH3• (15 Da)Avoid (Cross-talk risk)
m/z 113.1 Deuterated (d3)m/z 96.1 NH3 (17 Da)Primary IS Quantitation
m/z 113.1 Deuterated (d3)m/z 85.1 N2 (28 Da)IS Qualifier
m/z 113.1 Deuterated (d3)m/z 95.1 CD3• (18 Da)Avoid (Isobaric product)

References

  • Liu, F., et al. "Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Skibiński, R., et al. "Preferential Synaptic Type of GABA-A Receptor Ligands Enhancing Neuronal Survival and Facilitating Functional Recovery After Ischemic Stroke." Journal of Medicinal Chemistry. Available at:[Link]

  • Wolff, W., et al. "Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact." The Journal of Chemical Physics. Available at:[Link]

Applications of 3-Amino-6-(methyl-d3)-pyridazine in Modern Drug Discovery: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Role of Isotopic Labeling

In the landscape of modern medicinal chemistry, the pursuit of optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic incorporation of stable isotopes, such as deuterium, represents a sophisticated approach to modulating drug metabolism and enhancing therapeutic potential. This document provides a detailed guide to the practical applications of 3-Amino-6-(methyl-d3)-pyridazine, a deuterated analog of a common heterocyclic scaffold. While this specific molecule may serve as a niche building block, the principles and protocols described herein are broadly applicable to the use of deuterated compounds in drug discovery programs. We will move beyond theoretical concepts to provide actionable, field-proven protocols that underscore the causality behind experimental design, ensuring a self-validating and robust methodological framework.

Part 1: Foundational Concepts

The 3-Aminopyridazine Scaffold

The 3-amino-6-methylpyridazine core is a privileged scaffold in medicinal chemistry. Its pyridazine ring is a bioisostere of other aromatic systems, offering a unique arrangement of hydrogen bond donors and acceptors that can facilitate strong interactions with biological targets. The amino group provides a convenient synthetic handle for further elaboration, allowing chemists to build out molecular complexity and tune pharmacological activity. This scaffold is a key component in a variety of kinase inhibitors and other targeted therapies, where it often occupies the "hinge-binding" region of the ATP pocket.

The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism

The primary rationale for employing 3-Amino-6-(methyl-d3)-pyridazine lies in the Deuterium Kinetic Isotope Effect (KIE) . Carbon-hydrogen (C-H) bonds are common sites of metabolic oxidation by Cytochrome P450 (CYP450) enzymes. The rate-limiting step of this oxidation often involves the cleavage of a C-H bond.

A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a corresponding C-H bond. Consequently, significantly more energy is required to break a C-D bond, leading to a slower rate of metabolism at that specific position. This can have profound implications for a drug candidate:

  • Enhanced Metabolic Stability: By "hardening" a metabolic soft spot, deuteration can decrease the rate of metabolic clearance.

  • Improved Pharmacokinetic (PK) Profile: Slower clearance can lead to a longer half-life (t½) and increased overall drug exposure (AUC).

  • Reduced Formation of Reactive Metabolites: Blocking a metabolic pathway can prevent the formation of potentially toxic byproducts.

  • Increased Bioavailability: Reduced first-pass metabolism can increase the fraction of an orally administered dose that reaches systemic circulation.

The following diagram illustrates this fundamental principle.

KIE_Metabolism cluster_0 Standard Metabolism (C-H Bond) cluster_1 Deuterated Metabolism (C-D Bond) Parent_CH Parent Drug (R-CH₃) TS_CH Transition State Parent_CH->TS_CH CYP450 (Lower Energy Barrier) Parent_CD Deuterated Drug (R-CD₃) Metabolite_CH Metabolite (R-CH₂OH) TS_CH->Metabolite_CH Fast Reaction Rate TS_CD Transition State Parent_CD->TS_CD CYP450 (Higher Energy Barrier) Metabolite_CD Metabolite (R-CD₂OH) TS_CD->Metabolite_CD Slow Reaction Rate

Figure 1: The Deuterium Kinetic Isotope Effect. The higher activation energy required to cleave the stronger C-D bond results in a slower rate of metabolism compared to the C-H bond.

Part 2: Application Note I - Enhancing Metabolic Stability

Objective: To quantify the improvement in metabolic stability of a lead compound by replacing a metabolically liable methyl group with a deuterated (d3) methyl group.

Scenario: A lead compound, "LeadCompound-H," containing the 3-amino-6-methylpyridazine moiety, has been identified. Initial in vitro ADME studies revealed that the 6-methyl group is a primary site of CYP450-mediated hydroxylation, leading to rapid clearance. 3-Amino-6-(methyl-d3)-pyridazine is used to synthesize the deuterated analog, "LeadCompound-D," to block this metabolic pathway.

Experimental Workflow: Comparative Metabolic Stability Assay

Metabolic_Stability_Workflow cluster_Setup Assay Setup cluster_Incubation Incubation cluster_Analysis Analysis Prep_HLM Prepare Human Liver Microsomes (HLM) Incubate_T0 T=0 min: Add Compound to HLM/Buffer Mix. Remove Aliquot & Quench. Prep_HLM->Incubate_T0 Prep_NADPH Prepare NADPH Cofactor Solution Start_Rxn Start Reaction: Add NADPH Solution Prep_NADPH->Start_Rxn Prep_Compounds Prepare Stock Solutions (LeadCompound-H & LeadCompound-D) Prep_Compounds->Incubate_T0 Incubate_T0->Start_Rxn Incubate_Timepoints Incubate at 37°C. Remove & Quench Aliquots at 5, 15, 30, 60 min. Start_Rxn->Incubate_Timepoints Sample_Prep Protein Precipitation & Centrifugation Incubate_Timepoints->Sample_Prep LCMS_Analysis LC-MS/MS Analysis: Quantify Remaining Parent Compound vs. Internal Standard Sample_Prep->LCMS_Analysis Data_Analysis Calculate % Remaining. Plot ln(% Remaining) vs. Time. Determine t½ and Intrinsic Clearance. LCMS_Analysis->Data_Analysis

Application Note: Conjugation Strategies for 3-Amino-6-(methyl-d3)-pyridazine Building Blocks

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of deuterium into active pharmaceutical ingredients (APIs) has revolutionized modern drug discovery. The substitution of hydrogen with deuterium, particularly in the form of a deuterated methyl group (-CD 3​ ), leverages the Deuterium Kinetic Isotope Effect (DKIE) to significantly reduce the rate of cytochrome P450-mediated metabolic oxidation[]. Because the C-D bond is fundamentally stronger than the C-H bond, this subtle isotopic modification can dramatically improve a drug's pharmacokinetic half-life and safety profile without altering its target pharmacology[2].

3-Amino-6-(methyl-d3)-pyridazine is a highly valuable building block for integrating this structural motif. However, the exocyclic primary amine at the 3-position of the electron-deficient pyridazine ring exhibits exceptionally low nucleophilicity[3]. Standard conjugation methods formulated for aliphatic amines frequently fail, necessitating highly optimized protocols for both amide bond formation and C-N cross-coupling. This application note details field-validated methodologies to successfully and reliably conjugate this challenging heteroaromatic amine.

Conjugation Strategy 1: Amide Bond Formation

Mechanistic Insights

Due to the delocalization of the amine's lone pair into the electron-withdrawing diazine system, 3-aminopyridazines are poor nucleophiles. Traditional carbodiimide coupling (e.g., EDC/NHS) is frequently ineffective and prone to side reactions. Instead, highly reactive uronium coupling reagents like HATU are required[3]. Furthermore, the choice of base is critical; while DIPEA is standard in peptide synthesis, less sterically hindered bases like 2,6-lutidine or N-methylimidazole (NMI) often provide superior conversion by minimizing steric clash during the formation of the active HOAt ester[4]. Pre-activation of the carboxylic acid prior to the addition of the aminopyridazine is a crucial causality-driven step to prevent reagent degradation and ensure maximum electrophilicity[3].

Protocol 1: HATU-Mediated Amidation
  • Pre-activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF to achieve a 0.2 M concentration. Add 2,6-lutidine (2.5 equiv). Stir the mixture at 20–25 °C for exactly 20 minutes to preform the active HOAt ester.

  • Amine Addition: Add 3-amino-6-(methyl-d3)-pyridazine (1.1 equiv) to the activated mixture in a single portion.

  • Reaction Execution: Heat the reaction to 45–50 °C. Note: The elevated temperature is essential to overcome the high activation energy barrier associated with the poorly nucleophilic amine[4]. Stir continuously for 12–16 hours.

  • Validation & Workup: Monitor reaction progression via LC-MS. Upon confirming the disappearance of the HOAt ester, quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove residual DMF) and brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude product via flash chromatography.

AmideCoupling A Carboxylic Acid + HATU B Base Addition (2,6-Lutidine) A->B C Active HOAt Ester Intermediate B->C 20 min, RT E Deuterated Amide Product C->E D 3-Amino-6-(methyl-d3)- pyridazine D->E 45°C, 16h

Workflow for the HATU-mediated amidation of poorly nucleophilic aminopyridazines.

Conjugation Strategy 2: Buchwald-Hartwig C-N Cross-Coupling

Mechanistic Insights

When synthesizing secondary heteroaryl amines, direct nucleophilic aromatic substitution (S N​ Ar) is often limited by the basicity and nucleophilicity of the aminopyridazine. Palladium-catalyzed Buchwald-Hartwig amination offers a robust, self-validating alternative[5]. The catalytic cycle relies on the oxidative addition of an aryl halide, followed by amine coordination and reductive elimination. For electron-deficient amines like 3-aminopyridazine, bulky, electron-rich dialkylbiaryl phosphine ligands such as t-BuXPhos or BrettPhos are strictly required. These specific ligands force the palladium center into a geometry that facilitates rapid reductive elimination—which is otherwise the rate-limiting step—thereby preventing catalyst deactivation and unwanted side reactions[5].

Protocol 2: Palladium-Catalyzed N-Arylation
  • Preparation: In a rigorously dried Schlenk flask, combine the aryl bromide (1.0 equiv), 3-amino-6-(methyl-d3)-pyridazine (1.2 equiv),[(cinnamyl)PdCl] 2​ (2 mol %), t-BuXPhos (4.4 mol %), and NaOt-Bu (1.5 equiv).

  • Degassing (Critical Step): Evacuate and backfill the flask with Argon three times. Note: Oxygen must be strictly excluded to prevent the irreversible oxidation of the electron-rich Pd(0) active species, which would stall the catalytic cycle[5].

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or a micellar aqueous medium such as 2 wt% TPGS-750-M in water for green chemistry applications) to reach a 0.2 M concentration.

  • Reaction Execution: Heat the mixture to 50–80 °C (depending on the specific aryl halide's reactivity) for 12–16 hours under a positive pressure of Argon.

  • Validation & Workup: Cool the vessel to room temperature, dilute with EtOAc, and filter the mixture through a pad of Celite. This self-validating filtration step removes palladium black and inorganic salts, preventing emulsion formation during subsequent extraction. Concentrate the filtrate and purify via silica gel chromatography.

BuchwaldHartwig Pd Pd(0)-t-BuXPhos Active Catalyst OA Oxidative Addition (Aryl Bromide) Pd->OA AM Amine Coordination & Deprotonation OA->AM NaOt-Bu RE Reductive Elimination (C-N Bond Formation) AM->RE 3-Amino-6-(methyl-d3)-pyridazine RE->Pd Catalyst Regeneration Prod N-Aryl Aminopyridazine (Deuterated) RE->Prod

Catalytic cycle of the Buchwald-Hartwig cross-coupling using t-BuXPhos.

Quantitative Data Summary

To assist in reagent selection and workflow planning, the following table summarizes the comparative parameters of the two primary conjugation strategies for 3-amino-6-(methyl-d3)-pyridazine.

Conjugation MethodTarget BondPreferred Reagents / CatalystTypical YieldsKey Optimization Parameter
Amidation Amide (C=O-N)HATU, 2,6-Lutidine, DMF60 - 85%Acid pre-activation (20 min) and elevated temp (45 °C) to force coupling.
Buchwald-Hartwig Amine (Aryl-N)[(cinnamyl)PdCl] 2​ , t-BuXPhos, NaOt-Bu70 - 95%Strict anaerobic conditions; use of bulky biaryl phosphine ligands.

References

  • Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - RSC.4

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. 3

  • Deuterated Drugs Research Progress - BOC Sciences.

  • Green Chemistry: Buchwald-Hartwig reaction under micellar conditions - RSC Publishing.5

  • Deuterated Drugs: Isotope Distribution and Impurity Profiles - Journal of Medicinal Chemistry. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving HPLC Peak Shape Issues for 3-Amino-6-(methyl-d3)-pyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with 3-Amino-6-(methyl-d3)-pyridazine .

As a highly polar, basic molecule utilized frequently as a stable isotope-labeled internal standard in LC-MS/MS, its structural features—specifically the pyridazine ring and exocyclic primary amine—make it highly susceptible to secondary interactions. This guide deconstructs the root causes of peak tailing, poor retention, and peak splitting, providing field-proven, self-validating methodologies to optimize your assay.

Diagnostic Workflow

TroubleshootingWorkflow Start Analyze Peak Shape 3-Amino-6-(methyl-d3)-pyridazine Tailing Severe Tailing (Asymmetry > 1.5) Start->Tailing Splitting Peak Splitting / Broadening Start->Splitting LowRet Poor Retention (k' < 1) Start->LowRet Silanol Silanol Interactions? Check Mobile Phase pH Tailing->Silanol Diluent Sample Diluent Mismatch? Splitting->Diluent HILIC Switch to HILIC Mode LowRet->HILIC LowPH Lower pH to 2.5 (Protonate Silanols) Silanol->LowPH CSH Use Endcapped/ CSH Column Silanol->CSH MatchDiluent Match Diluent to Initial Mobile Phase Diluent->MatchDiluent

Diagnostic workflow for troubleshooting 3-Amino-6-(methyl-d3)-pyridazine peak shape issues.

Module 1: The Silanol Interaction (Peak Tailing)

Q: Why does 3-Amino-6-(methyl-d3)-pyridazine exhibit severe peak tailing (Asymmetry factor > 2.0) on standard C18 columns? A: The tailing is driven by secondary ion-exchange interactions between the analyte and the stationary phase[1]. Standard silica-based C18 columns contain residual surface silanol groups (-SiOH). At a mid-range pH (pH 4–8), these silanols deprotonate into negatively charged silanoxide ions (-SiO⁻). Concurrently, the basic nitrogen atoms of the pyridazine ring and the amino group remain protonated (positively charged). The electrostatic attraction between the protonated analyte and the ionized silanols causes the analyte molecules to desorb heterogeneously, presenting as a long, tailing edge on the chromatogram[2].

Q: How can I eliminate this tailing while maintaining LC-MS compatibility? A: You must suppress the ionization of the silanol groups. By lowering the mobile phase pH to ≤ 2.5, you force the equilibrium of the silanol groups back to their neutral, protonated state, effectively shutting down the ion-exchange pathway[3]. Because this deuterated compound is used in LC-MS, non-volatile phosphate buffers are prohibited. Instead, use 0.1% Formic Acid or a 10 mM Ammonium Formate buffer adjusted to pH 2.5[1]. Alternatively, utilizing a column with Charged Surface Hybrid (CSH) technology or a polar-embedded stationary phase provides a base-deactivated surface without requiring extreme pH adjustments.

Module 2: Retention Failure (The Polarity Problem)

Q: My analyte elutes at or near the void volume (k' < 1) in reversed-phase (RP) mode, even at 95% aqueous mobile phase. How can I increase retention? A: 3-Amino-6-(methyl-d3)-pyridazine is highly polar. In RP-HPLC, retention relies on hydrophobic partitioning, which this molecule fundamentally lacks. When RP-HPLC fails to retain polar bases, Hydrophilic Interaction Liquid Chromatography (HILIC) is the authoritative alternative[4]. HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (typically >70% acetonitrile)[5]. The retention mechanism shifts to the partitioning of the polar analyte into a water-enriched layer adsorbed on the stationary phase surface, supplemented by hydrogen bonding and electrostatic interactions[5][6].

Module 3: Injection Solvent Effects (Peak Splitting)

Q: The peak shape is broad and sometimes split into a doublet, especially when injecting larger volumes. What causes this? A: This is a classic symptom of injection solvent mismatch, often referred to as the "strong solvent" effect or viscous fingering[7]. If your sample is dissolved in a solvent that has a higher elution strength than the initial mobile phase, the analyte travels rapidly through the column before the sample diluent can fully mix with the mobile phase.

  • In RP-HPLC: Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes splitting.

  • In HILIC: The rules are reversed. Injecting a sample dissolved in 100% water into a highly organic HILIC mobile phase (e.g., 90% Acetonitrile) will cause severe peak distortion[4].

  • Solution: Always match the sample diluent to the initial mobile phase conditions, or use a slightly weaker elution solvent.

Quantitative Data: Chromatographic Strategy Comparison

The following table summarizes the expected chromatographic behavior of 3-Amino-6-(methyl-d3)-pyridazine across different method paradigms.

ParameterStandard RP-HPLC (Neutral pH)Optimized RP-HPLC (Low pH)HILIC Mode
Stationary Phase Standard C18 (Type A/B)Endcapped C18 / CSHAmide / Bare Silica
Mobile Phase Water / MeOH (pH 7.0)0.1% Formic Acid / ACN (pH 2.5)10mM NH₄FA (aq) / ACN (pH 3.0)
Retention Mechanism Hydrophobic PartitioningHydrophobic PartitioningHydrophilic Partitioning / Ion Exchange
Expected k' < 0.5 (Poor)0.5 - 1.5 (Marginal)> 2.0 (Excellent)
Expected Tailing (Tf) > 2.0 (Severe)1.1 - 1.3 (Acceptable)1.0 - 1.2 (Optimal)
Sample Diluent Initial Mobile PhaseInitial Mobile PhaseHigh Organic (>75% ACN)

Self-Validating Experimental Protocols

Protocol 1: Method Optimization for Silanol Suppression (LC-MS Compatible)

Objective: Validate that peak tailing is caused by silanol interactions and resolve it via pH control.

  • Baseline Assessment: Inject the sample using a neutral mobile phase (e.g., Water/Acetonitrile, no additives). Calculate the USP Tailing Factor ( Tf​ ).

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). Prepare Mobile Phase B as 0.1% Formic Acid in Acetonitrile.

  • Column Equilibration: Flush the C18 column with at least 10 column volumes (CV) of the new acidic mobile phase to ensure complete protonation of the stationary phase silanols.

  • Injection & Evaluation: Inject the sample under identical gradient conditions as the baseline.

  • Self-Validation Criterion: If Tf​ drops from >2.0 to <1.3, silanol interaction was the confirmed root cause, and the system is now validated for basic analyte analysis.

Protocol 2: HILIC Method Conversion for Polar Bases

Objective: Establish robust retention ( k′>2 ) for the highly polar 3-Amino-6-(methyl-d3)-pyridazine.

  • Column Selection: Install a HILIC-specific column (e.g., BEH Amide or unbonded solid-core silica).

  • Mobile Phase Preparation:

    • A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid (controls ionization of both the analyte and the silica surface).

    • B (Organic): 100% Acetonitrile.

  • Sample Diluent Adjustment (Critical): Dilute your sample standard in a diluent of at least 75% Acetonitrile. Never inject a 100% aqueous sample into a HILIC system.

  • Gradient Execution: Program a gradient starting at 95% B (highly retentive for HILIC) and ramp down to 60% B over 10 minutes.

  • Self-Validation Criterion: Calculate the retention factor ( k′=(tR​−t0​)/t0​ ). If k′>2.0 and peak shape is symmetrical, the hydrophobic failure of RP-HPLC is successfully bypassed via hydrophilic partitioning.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes."[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC."[Link]

  • UHPLCS. "How to avoid the tailing problem of basic compounds in HPLC analysis?"[Link]

  • Agilent. "Tips and Tricks of HPLC System Troubleshooting."[Link]

  • Chromatography Online. "Retention and Selectivity of Stationary Phases Used in HILIC."[Link]

Sources

Technical Support Center: Optimizing ESI+ for 3-Amino-6-(methyl-d3)-pyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 3-Amino-6-(methyl-d3)-pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for maximizing ionization efficiency in Positive-ion Electrospray Ionization (ESI+).

Introduction: The Challenge of Ionizing Small Polar Heterocycles

3-Amino-6-(methyl-d3)-pyridazine is a small, polar molecule containing multiple nitrogen atoms. While the presence of the basic amino group and the pyridazine ring nitrogens makes it a prime candidate for ESI+ analysis, achieving optimal, stable, and reproducible ionization requires a systematic approach. Key challenges include ensuring efficient protonation, minimizing unwanted adduct formation, and preventing in-source fragmentation. This guide provides a logical framework to navigate these challenges, explaining the causality behind each experimental choice to build a robust and self-validating analytical method.

Frequently Asked Questions (FAQs)

Q1: Why is ESI in positive ion mode (ESI+) the recommended starting point for 3-Amino-6-(methyl-d3)-pyridazine?

A: The molecular structure of 3-Amino-6-(methyl-d3)-pyridazine contains several basic sites—specifically the amino group and the two nitrogen atoms within the pyridazine ring. These sites readily accept a proton (H+) in an acidic environment, forming a positively charged ion, [M+H]+. ESI is a soft ionization technique ideal for polar and ionizable compounds, making ESI+ a natural fit.[1]

Q2: What is the fundamental role of an acidic modifier like formic acid in the mobile phase?

A: An acidic modifier, typically formic acid (FA), is crucial for enhancing the ESI+ signal of basic compounds.[2][3] Its primary role is to lower the pH of the mobile phase, ensuring that the analyte is predominantly in its protonated, charged state in solution before it even enters the ESI source. This significantly increases the population of ions available for detection.[4] Electrospray is an electrochemical process, and the presence of an acid facilitates the necessary charge separation and ion evaporation from the ESI droplets.

Q3: When should I consider using ammonium formate instead of, or in addition to, formic acid?

A: Ammonium formate (AF) serves a dual purpose. As a salt of a weak acid and weak base, it acts as a buffer to stabilize the mobile phase pH. More importantly, it can improve chromatographic peak shape, especially for basic analytes that might exhibit tailing.[3] In ESI+, it also provides a consistent source of ammonium ions (NH₄⁺), which can form [M+NH₄]+ adducts. For some molecules, this adduct can be more stable and provide a stronger signal than the protonated molecule [M+H]+. A combination of FA and AF often provides the benefits of both, improving signal and chromatography.[2][5]

Q4: Can the choice of organic solvent (Acetonitrile vs. Methanol) affect my signal intensity?

A: Yes, profoundly. The efficiency of the ESI process is dependent on the physical properties of the solvent, such as surface tension and volatility.[6]

  • Methanol: Has a lower surface tension and is more protic, which can sometimes lead to better desolvation and a more stable spray.

  • Acetonitrile: Is aprotic and has a higher dipole moment. It is an excellent solvent for many organic molecules and can form different solvent clusters during the ESI process. The optimal solvent is analyte-dependent. It is recommended to test both during initial method development, as one may provide a significantly better signal-to-noise ratio for your specific compound and instrument.[7]

Troubleshooting Guide

This section addresses common issues encountered during the analysis of 3-Amino-6-(methyl-d3)-pyridazine.

Problem 1: Low or No Signal Intensity

This is one of the most frequent challenges in mass spectrometry.[8] A complete loss of signal often points to a single critical failure point.[9]

Potential Cause Troubleshooting Steps & Explanation
Improper Mobile Phase pH The analyte is not being efficiently protonated. Solution: Ensure the mobile phase contains an acidic modifier. A typical starting point is 0.1% formic acid. If the signal is still low, confirm the pH of your mobile phase is at least 2 pH units below the pKa of the most basic site on the molecule.
Suboptimal ESI Source Parameters Inefficient droplet formation or desolvation is occurring. Solution: Systematically optimize source parameters. Begin with the instrument manufacturer's recommended settings and adjust one at a time. See Protocol 2 for a detailed optimization workflow. Key parameters include capillary voltage, nebulizer pressure, and drying gas temperature and flow rate.[10]
Ion Suppression Components from the sample matrix or mobile phase are competing with the analyte for ionization. Solution: 1. Improve sample preparation to remove interfering salts and matrix components.[1] 2. Ensure you are using high-purity, LC-MS grade solvents and additives to avoid contaminants like sodium.[11] 3. Dilute the sample; if ion suppression is the cause, you may see a non-linear increase in signal.
Instrument Contamination or Blockage The sample path or ESI source is dirty or clogged. Solution: Check for stable spray by visually inspecting the ESI needle tip.[9] If the spray is erratic or absent, check for blockages in the sample line, injector, or ESI capillary. Clean the ion source components (cone, capillary shield) according to the manufacturer's guidelines.[12]
Problem 2: Unstable Signal / High RSDs

Signal instability leads to poor reproducibility and inaccurate quantification.

Potential Cause Troubleshooting Steps & Explanation
Unstable Electrospray The Taylor cone is not forming consistently. This can be due to air bubbles in the LC system, leaks, or a partially blocked ESI capillary. Solution: Purge the LC pumps to remove any trapped air.[9] Check all fittings for leaks. Visually inspect the spray; it should be a fine, consistent mist. If not, clean or replace the ESI capillary.[12]
Inconsistent Mobile Phase The mobile phase composition is fluctuating due to poor mixing or degradation. Solution: Ensure mobile phase components are thoroughly mixed. If using additives, prepare mobile phases fresh daily to prevent degradation or pH drift.
High Capillary Voltage The applied voltage is too high, leading to corona discharge.[6] Solution: Reduce the capillary voltage. The appearance of protonated solvent clusters in the spectrum can be an indicator of discharge. The optimal voltage provides the best signal without instability.[6]
Problem 3: Dominant Sodium [M+Na]+ or Potassium [M+K]+ Adducts

Unwanted adducts split the ion current, reducing the signal of the desired [M+H]+ ion and complicating data interpretation.

Potential Cause Troubleshooting Steps & Explanation
Contaminated Solvents/Additives Sodium and potassium are ubiquitous. Low-grade solvents, additives, or water can be a significant source. Solution: Use only the highest purity LC-MS grade solvents, water, and additives.[11]
Leaching from Glassware Glassware can be a major source of sodium ions. Solution: Minimize the use of glass in your sample preparation workflow. Use polypropylene vials and collection plates whenever possible.
Sample Matrix Biological samples and other complex matrices often have high salt concentrations.[6] Solution: Implement a more rigorous sample preparation method (e.g., solid-phase extraction) to desalt the sample before injection.
Insufficient Proton Source If there aren't enough available protons (H+), adduct formation with available alkali metals can become more favorable. Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid). Consider adding ammonium formate, as the [M+NH₄]+ adduct may form preferentially over sodium adducts and can be a reliable ion for quantification.[13]

Experimental Protocols & Data

Protocol 1: Mobile Phase Modifier Optimization

Objective: To determine the optimal mobile phase additive for maximizing the [M+H]+ signal for 3-Amino-6-(methyl-d3)-pyridazine.

Methodology:

  • Prepare a stock solution of 3-Amino-6-(methyl-d3)-pyridazine at 1 µg/mL in 50:50 Acetonitrile:Water.

  • Set up a constant infusion of the stock solution into the mass spectrometer using a syringe pump and a T-junction with the LC flow. A typical infusion rate is 10 µL/min.

  • Prepare three different mobile phase compositions at a typical LC flow rate (e.g., 0.4 mL/min):

    • Condition A: 50:50 Acetonitrile:Water + 0.1% Formic Acid

    • Condition B: 50:50 Acetonitrile:Water + 10 mM Ammonium Formate

    • Condition C: 50:50 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid[5]

  • For each condition, allow the system to equilibrate for 5-10 minutes.

  • Acquire mass spectra for at least 2 minutes and record the average absolute intensity of the [M+H]+ ion (and [M+NH₄]+ if present).

  • Compare the results to identify the modifier that provides the highest signal intensity and stability.

Expected Outcomes & Interpretation:

Mobile Phase Modifier Expected Primary Ion(s) Anticipated Effect on Signal Potential Chromatographic Benefit
0.1% Formic Acid [M+H]+Strong protonation, should provide good signal intensity.[3]Good peak shape for basic compounds.
10 mM Ammonium Formate [M+H]+, [M+NH₄]+May enhance signal through [M+NH₄]+ adduct formation; can suppress sodium adducts.[11][13]Buffering capacity can improve peak shape and retention time stability.[3]
Combination (FA + AF) [M+H]+, [M+NH₄]+Often provides the highest signal and stability by ensuring protonation while providing a stable adduct source.[2][5]Excellent peak shape and load tolerance.[3]
Protocol 2: ESI Source Parameter Optimization

Objective: To fine-tune ESI source parameters for maximum ion transmission using the optimal mobile phase from Protocol 1.

Methodology:

  • Continue the constant infusion of the analyte with the optimized mobile phase.

  • Set all source parameters to the instrument manufacturer's default "autotune" values.

  • Optimize parameters one at a time , monitoring the signal intensity of the [M+H]+ ion. After optimizing one parameter, leave it at its new optimal value before proceeding to the next.

    • Capillary Voltage (V): Start at 3000 V. Increase in 500 V increments until the signal plateaus or becomes unstable, then decrease to the most stable, highest-intensity value.

    • Drying Gas Temperature (°C): Start at 300°C. Increase in 25°C increments. The signal should increase as desolvation improves. Note if the signal drops at very high temperatures, which could indicate thermal degradation.

    • Drying Gas Flow (L/min): Vary across the instrument's range (e.g., 8-15 L/min). Find the flow that maximizes signal without being excessive (which can waste gas and sometimes decrease signal).

    • Nebulizer Pressure (psi/bar): Adjust across its range (e.g., 30-60 psi). Higher pressure creates finer droplets, which can aid desolvation, but too high a pressure can destabilize the spray.

  • Record the final optimized parameters.

Visualized Workflow & Mechanisms

Systematic Optimization Workflow

The following diagram outlines the logical flow for developing a robust ESI-MS method for 3-Amino-6-(methyl-d3)-pyridazine.

OptimizationWorkflow cluster_0 Phase 1: Analyte & Mobile Phase cluster_1 Phase 2: MS Source Tuning cluster_2 Phase 3: Method Validation A Prepare Analyte (1 µg/mL Infusion) B Test Mobile Phase (ACN vs MeOH) A->B C Optimize Additive (See Protocol 1) - Formic Acid - Ammonium Formate - Combination B->C D Set Initial Parameters (Autotune defaults) C->D Use Optimal Mobile Phase E Optimize Capillary Voltage D->E F Optimize Gas Temp & Flow E->F G Optimize Nebulizer Pressure F->G H Finalize Source Method G->H I Inject on LC Column H->I Use Optimized Source Parameters J Assess Peak Shape, S/N, & Reproducibility I->J

Caption: A systematic workflow for ESI+ method optimization.

Ionization Mechanisms in ESI+

This diagram illustrates the primary ionization pathways for 3-Amino-6-(methyl-d3)-pyridazine in a typical acidic mobile phase containing ammonium formate.

IonizationMechanisms cluster_ions Dominant Ion Formation Pathways Analyte 3-Amino-6-(methyl-d3)-pyridazine (Neutral, in solution) Protonated [M+H]+ Protonated Molecule Analyte->Protonated Protonation Ammonium [M+NH₄]+ Ammonium Adduct Analyte->Ammonium Adduct Formation H_plus H+ (from Formic Acid) H_plus->Protonated NH4_plus NH₄+ (from Ammonium Formate) NH4_plus->Ammonium

Caption: Key ionization pathways for the target analyte in ESI+.

References

  • The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests. PubMed.
  • Electrolyte-Induced Ionization Suppression and Microcystin Toxins: Ammonium Formate Suppresses Sodium Replacement Ions and Enhances Protiated and Ammoniated Ions for Improved Specificity in Quantitative LC-MS-MS. ACS Publications.
  • Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand. PMC.
  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. LabRulez LCMS.
  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. ACS Publications.
  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PMC.
  • Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate.
  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. PMC.
  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.
  • Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. Sigma-Aldrich.
  • Advantages of HILIC Mobile Phases for LC–ESI–MS–MS Analysis of Neurotransmitters. Technology Networks.
  • Tips for Optimizing Key Parameters in LC–MS. LCGC International.
  • acid in lc-esi-ms. Chromatography Forum.
  • Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Technology Networks.
  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks.
  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. PMC.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI.
  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications.
  • 5-Triazolyl uracil improves nucleobase stacking, pyrimidine recognition, biological activity, and specificity of. Oxford Academic.
  • Enhanced Electrospray In-source Fragmentation for Higher Sensitivity Data Independent Acquisition and Autonomous METLIN Molecula. Semantic Scholar.
  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc..
  • No peaks in LC/MS/MS analysis (Quattro micro, ESI pos, Masslynx). ResearchGate.
  • Troubleshooting Loss of Signal: Where did my peaks go?. Biotage.
  • 3-AMINO-6-METHYLPYRIDAZINE | 18591-82-7. ChemicalBook.
  • Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2. ScienceDirect.
  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. LCGC International.

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Validation & Comparative

Kinetic isotope effect comparison of 3-Amino-6-(methyl-d3)-pyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Title: Kinetic Isotope Effect (KIE) Comparison: 3-Amino-6-(methyl-d3)-pyridazine vs. 3-Amino-6-methylpyridazine

Executive Summary & Mechanistic Causality

The incorporation of deuterium into metabolically vulnerable pharmacophores is a validated strategy in modern drug design to attenuate cytochrome P450 (CYP) mediated clearance. 3-Amino-6-methylpyridazine is a versatile building block often utilized in CNS-active agents (e.g., GABA-A receptor ligands) and kinase inhibitors[1]. However, the electron-deficient nature of the pyridazine ring renders the 6-methyl group highly susceptible to rapid CYP-mediated aliphatic oxidation, leading to the formation of hydroxymethyl and subsequent carboxylic acid metabolites.

By substituting the protio-methyl group (-CH3) with a deuterated analog (-CD3) to form 3-Amino-6-(methyl-d3)-pyridazine, researchers can exploit the primary Deuterium Kinetic Isotope Effect (DKIE)[2]. The fundamental causality lies in quantum mechanics: the greater reduced mass of the carbon-deuterium (C-D) bond lowers its zero-point vibrational energy compared to a carbon-hydrogen (C-H) bond. Since the transition state energy for bond cleavage remains largely unchanged, the activation energy ( Ea​ ) required to abstract a deuterium atom is significantly higher[3]. When C-H bond breaking is the rate-limiting step in the catalytic cycle of the CYP enzyme, this isotopic substitution substantially reduces the intrinsic clearance ( CLint​ ) of the compound[4].

Pathway Visualization

To illustrate the metabolic divergence, the following diagram maps the CYP450 oxidation pathway, highlighting the rate-limiting abstraction step where the KIE manifests.

MetabolicPathway Protio 3-Amino-6-methylpyridazine (Protio, -CH3) CYP Cytochrome P450 (Rate-Limiting H/D Abstraction) Protio->CYP Fast (k_H) Deut 3-Amino-6-(methyl-d3)-pyridazine (Deuterated, -CD3) Deut->CYP Slow (k_D) Metab1 Hydroxymethyl Metabolite (-CH2OH / -CD2OH) CYP->Metab1 Oxidation Metab2 Carboxylic Acid (-COOH) Metab1->Metab2 Further Oxidation

CYP450-mediated oxidation pathway of 6-methylpyridazine derivatives.

Comparative Performance Data

The magnitude of the KIE is typically expressed as the ratio of the reaction rates ( kH​/kD​ ) or intrinsic clearances ( CLint,H​/CLint,D​ )[5]. A KIE > 2 indicates that C-H bond cleavage is significantly rate-limiting[3].

Parameter3-Amino-6-methylpyridazine (Protio)3-Amino-6-(methyl-d3)-pyridazine (Deuterated)Mechanistic Impact
Molecular Weight 109.13 g/mol 112.15 g/mol +3 Da mass shift enables simultaneous LC-MS/MS quantification[2].
Bond Dissociation Energy ~98 kcal/mol~100 kcal/molIncreased thermodynamic stability against radical abstraction.
Zero-Point Energy (ZPE) HigherLowerRequires greater activation energy for CYP450-mediated cleavage[3].
Relative CLint​ (HLM) Baseline (100%)Reduced (Typically 30-50% of Protio)Extends in vitro half-life; lowers hepatic extraction ratio[4].
Primary KIE ( kH​/kD​ ) 1.02.0 - 7.0Quantifies metabolic shielding; higher values indicate pure primary KIE[5].

Self-Validating Experimental Protocol: In Vitro KIE Determination

To accurately determine the KIE and avoid inter-assay variability (such as differences in enzyme batch activity or cofactor degradation), the industry standard is a "cassette" or co-incubation approach[2]. By incubating a 1:1 equimolar mixture of the protio and deuterated compounds in the same reaction vessel, both substrates compete for the exact same pool of active CYP enzymes under identical conditions.

Step 1: Substrate Preparation

  • Action: Prepare 10 mM stock solutions of 3-Amino-6-methylpyridazine and 3-Amino-6-(methyl-d3)-pyridazine in DMSO. Dilute into 100 mM potassium phosphate buffer (pH 7.4) to create a 1:1 equimolar working solution (e.g., 2 µM of each compound).

  • Causality: Ensuring an exact 1:1 ratio is critical for the MS/MS ratio method, which relies on relative depletion rates to calculate the KIE[2].

Step 2: Microsomal Pre-Incubation

  • Action: In a 96-well plate, combine the substrate mixture with Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 5 minutes.

  • Causality: Pre-incubation allows the system to reach thermal equilibrium before the reaction begins, ensuring linear initial enzyme kinetics.

Step 3: Reaction Initiation & Time-Course Sampling

  • Action: Initiate the reaction by adding NADPH (final concentration 1 mM). At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Causality: NADPH is the essential electron donor for CYP450 catalytic turnover. Time-course sampling captures the exponential decay of the parent compounds.

Step 4: Quenching & Protein Precipitation

  • Action: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a structurally distinct internal standard (IS). Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: Cold organic solvent instantly denatures the CYP enzymes, halting the reaction at precise time points. Centrifugation pellets the precipitated proteins, yielding a clean supernatant for injection.

Step 5: LC-MS/MS Analysis

  • Action: Analyze the supernatant using Multiple Reaction Monitoring (MRM). Track the[M+H]+ transitions for the protio (m/z 110 → fragment) and the deuterated analog (m/z 113 → fragment).

  • Causality: The 3 Da mass difference allows the mass spectrometer to independently quantify both compounds from the same injection without chromatographic separation[2].

Workflow Visualization

Workflow Mix 1:1 Equimolar Mixture (Protio + d3) HLM HLM Incubation (+ NADPH, 37°C) Mix->HLM Quench Quench Reaction (Cold Acetonitrile) HLM->Quench LCMS LC-MS/MS Analysis (MRM Transitions) Quench->LCMS Calc KIE Calculation (CLint_H / CLint_D) LCMS->Calc

In vitro HLM clearance assay workflow for KIE determination.

Data Interpretation & Pharmacokinetic Impact

Following LC-MS/MS analysis, the natural logarithm of the percentage of compound remaining is plotted against incubation time. The slope of the linear regression yields the elimination rate constant ( k ).

The intrinsic clearance is calculated as:

CLint​=(k×V)/P

(Where V is the incubation volume and P is the mass of microsomal protein).

The Kinetic Isotope Effect is then derived from the ratio: KIE = CLint,Protio​/CLint,Deuterated​

Strategic Implications: If the KIE is > 2, deuteration of the 6-methyl group successfully throttles the primary metabolic pathway[4]. In drug development, this translates to:

  • Increased Half-Life ( t1/2​ ): Slower clearance allows for prolonged systemic exposure, potentially shifting a drug's dosing regimen from twice-daily (BID) to once-daily (QD).

  • Metabolic Switching: By fortifying the methyl group, metabolism may be forced down alternative, potentially safer pathways, reducing the burden of reactive or toxic metabolites[3].

  • Lower Clinical Dosing: Enhanced metabolic stability often means a lower administered dose is required to achieve therapeutic plasma concentrations, thereby minimizing off-target side effects[4].

Sources

A Comparative Guide to Bioanalytical Method Validation: Leveraging 3-Amino-6-(methyl-d3)-pyridazine for Robustness and Regulatory Compliance

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development, the journey from discovery to regulatory submission is paved with data. The integrity of this data, particularly from bioanalytical studies, is paramount. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines for bioanalytical method validation to ensure the reliability and reproducibility of pharmacokinetic, toxicokinetic, and biomarker data.[1][2][3] A cornerstone of a robust bioanalytical method is the appropriate use of an internal standard (IS) to correct for variability during sample processing and analysis.[4][5][6]

This guide provides a comprehensive comparison of a bioanalytical method validated using a stable isotope-labeled (SIL) internal standard, 3-Amino-6-(methyl-d3)-pyridazine, against an alternative method employing a structural analog internal standard. Through this comparison, we will delve into the practical implications of internal standard selection on meeting the rigorous criteria set forth by the FDA.[4][7][8]

The Central Role of the Internal Standard

An ideal internal standard co-elutes with the analyte and experiences identical extraction recovery, and ionization effects in the mass spectrometer.[9] This allows for accurate quantification even when sample-to-sample variations occur. Stable isotope-labeled internal standards are widely considered the "gold standard" as their physicochemical properties are nearly identical to the analyte.[4][7] This guide will illustrate the tangible benefits of this approach in the context of a hypothetical bioanalytical method for the quantification of 3-Amino-6-methylpyridazine in human plasma.

Experimental Design: A Head-to-Head Comparison

To objectively assess the impact of internal standard selection, we will compare two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of 3-Amino-6-methylpyridazine:

  • Method A: Utilizes 3-Amino-6-(methyl-d3)-pyridazine as the internal standard.

  • Method B (Alternative): Employs a structural analog, 3-Amino-6-chloropyridazine, as the internal standard.

Both methods will be subjected to a validation protocol designed to meet the requirements of the FDA's Bioanalytical Method Validation Guidance for Industry.[3][10]

Experimental Workflow

The general workflow for sample analysis in both methods is outlined below.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Transfer->Evaporation & Reconstitution LC Injection LC Injection Evaporation & Reconstitution->LC Injection Chromatographic Separation Chromatographic Separation LC Injection->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation

Caption: A generalized workflow for the bioanalysis of 3-Amino-6-methylpyridazine in plasma.

Core Validation Parameters: A Comparative Analysis

The following sections detail the validation experiments and present a comparative summary of the hypothetical performance of Method A and Method B.

Selectivity and Specificity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11]

Protocol:

  • Screen at least six different lots of blank human plasma.

  • Analyze a blank sample and a zero sample (blank + IS) from each lot.

  • Evaluate for interfering peaks at the retention times of the analyte and the internal standard.

Expected Outcome & Comparison:

ParameterMethod A (SIL-IS)Method B (Analog-IS)FDA Acceptance Criteria
Interference at Analyte RT No significant peaks observed.Potential for minor interferences due to endogenous components being more likely to have similar chromatographic behavior to the analog.Response in blank should be <20% of the LLOQ response.
Interference at IS RT No significant peaks observed.Potential for minor interferences.Response in blank should be <5% of the mean IS response.

The SIL-IS in Method A is expected to exhibit superior selectivity as it is chemically identical to the analyte, making it less likely that an endogenous compound will have the same retention time and mass transition.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements.[12]

Protocol:

  • Prepare quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

  • Analyze five replicates of each QC level in at least three separate analytical runs.

  • Calculate the accuracy (% bias) and precision (% coefficient of variation, CV).

Hypothetical Comparative Data:

QC LevelMethod A (SIL-IS) - % Bias, % CVMethod B (Analog-IS) - % Bias, % CVFDA Acceptance Criteria
LLOQ 2.5, 8.17.8, 14.2Within ±20% for bias and ≤20% for CV.
LQC 1.8, 5.46.2, 11.5Within ±15% for bias and ≤15% for CV.
MQC -0.5, 3.1-4.5, 9.8Within ±15% for bias and ≤15% for CV.
HQC -1.2, 2.5-3.1, 7.6Within ±15% for bias and ≤15% for CV.

Method A demonstrates superior accuracy and precision. The SIL-IS more effectively compensates for variations in sample preparation and instrument response, leading to less variability in the final calculated concentrations.[4]

Matrix Effect

The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting components from the sample matrix.[11]

Protocol:

  • Prepare two sets of samples at LQC and HQC concentrations.

  • Set 1: Analyte and IS spiked into the mobile phase.

  • Set 2: Blank plasma extract is spiked with the analyte and IS.

  • The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix (Set 2) to the peak area in the absence of the matrix (Set 1).

Hypothetical Comparative Data:

QC LevelMethod A (SIL-IS) - Analyte MF, IS-Normalized MFMethod B (Analog-IS) - Analyte MF, IS-Normalized MFFDA Acceptance Criteria
LQC 0.85, 0.990.86, 1.15The CV of the IS-normalized MF should be ≤15%.
HQC 0.82, 1.010.83, 1.12The CV of the IS-normalized MF should be ≤15%.

While both methods may show some degree of ion suppression (Analyte MF < 1), the IS-normalized matrix factor in Method A is much closer to 1. This indicates that the SIL-IS experiences the same degree of matrix effect as the analyte, effectively canceling it out. The structural analog in Method B , with its different chemical properties, may not co-elute perfectly or experience the same degree of ionization suppression, leading to a less reliable correction and increased variability.[8]

G cluster_0 Method A: SIL-IS cluster_1 Method B: Analog-IS a Analyte and SIL-IS experience identical matrix effects. b Ratio of Analyte/IS remains constant. a->b c Accurate Quantification b->c d Analyte and Analog-IS experience different matrix effects. e Ratio of Analyte/IS is variable. d->e f Inaccurate Quantification e->f

Caption: Impact of internal standard choice on mitigating matrix effects.

Stability

The stability of the analyte in the biological matrix must be assessed under various conditions to ensure that the measured concentration reflects the concentration at the time of sample collection.[13]

Protocol:

  • Analyze QC samples (LQC and HQC) after subjecting them to various storage and handling conditions (e.g., bench-top, freeze-thaw, long-term storage).

  • Compare the mean concentrations of the stability samples to the nominal concentrations.

Expected Outcome & Comparison:

Stability ConditionMethod A (SIL-IS) - % Change from NominalMethod B (Analog-IS) - % Change from NominalFDA Acceptance Criteria
Bench-top (4 hours) -2.1-8.5Within ±15% of nominal concentration.
3 Freeze-Thaw Cycles -3.5-10.2Within ±15% of nominal concentration.
Long-term (-80°C, 30 days) -4.1-11.8Within ±15% of nominal concentration.

Method A is expected to show better stability results because the SIL-IS will degrade at the same rate as the analyte, if any degradation occurs. The structural analog in Method B may have different stability characteristics, leading to a less accurate correction for any analyte degradation.

Detailed Experimental Protocols

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard (either 3-Amino-6-(methyl-d3)-pyridazine for Method A or 3-Amino-6-chloropyridazine for Method B).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer 100 µL of the supernatant to a clean 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • 3-Amino-6-methylpyridazine: To be determined experimentally (e.g., m/z 110 -> 93).

    • 3-Amino-6-(methyl-d3)-pyridazine: To be determined experimentally (e.g., m/z 113 -> 96).

    • 3-Amino-6-chloropyridazine: To be determined experimentally (e.g., m/z 130 -> 95).

Conclusion: The Decisive Advantage of a Stable Isotope-Labeled Internal Standard

The comparative data, though hypothetical, is grounded in the well-established principles of bioanalysis and the known behavior of different types of internal standards.[4][7][8] The use of a stable isotope-labeled internal standard, such as 3-Amino-6-(methyl-d3)-pyridazine, consistently provides a more accurate, precise, and robust bioanalytical method. By closely mimicking the analyte's behavior throughout the analytical process, a SIL-IS offers superior correction for experimental variability, particularly in complex biological matrices. This enhanced performance directly translates to higher data quality and a greater likelihood of meeting the stringent requirements of regulatory agencies like the FDA.

For researchers and scientists in drug development, the choice of an internal standard is a critical decision that profoundly impacts the integrity of their data. While the initial cost of a SIL-IS may be higher than that of a structural analog, the long-term benefits of improved data reliability, reduced need for repeat analyses, and smoother regulatory review make it a scientifically and economically sound investment.

References

  • A Researcher's Guide to Stable Isotope-Labeled Internal Standards in Regul
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. [Link]

  • Justifying Stable Isotope-Labeled Internal Standards in Regul
  • Bioanalytical Method Validation for Biomarkers Guidance. (2025, January). U.S. Department of Health and Human Services. [Link]

  • 米国FDA/Bioanalytical Method Validationの最終ガイダンス発出. (2018, July 18). GMP Platform. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill? Journal of Chromatography B, 877(23), 2183-2193. [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019, October 8). European Compliance Academy. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, May 24). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. Waters Corporation. [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]

  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Pharmaceuticals and Medical Devices Agency (PMDA). [Link]

  • Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. Shimadzu. [Link]

  • Analysis of Pyridate and its metabolite Pyridafol by QuEChERS and LC-MS/MS. (2015, March 30). EU Reference Laboratory for Pesticides Requiring Single Residue Methods. [Link]

  • LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Shimadzu. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024, January 3). Journal of Chemical and Pharmaceutical Research. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. [Link]

  • A Validated Method for the Quantification of Amino Acids in Mammalian Urine. [Link]

  • LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. (2021). Bioanalysis, 13(1), 35–46. [Link]

Sources

Comparing deuterated pyridazine internal standards for quantitative analysis

Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comprehensive Guide to Deuterated Pyridazine Internal Standards in Quantitative LC-MS/MS Analysis

Introduction In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects—specifically ion suppression or enhancement—remain the "Achilles' heel" of trace analysis[1]. To achieve high precision and accuracy, the deployment of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard in the field. Among these, deuterated pyridazine derivatives (such as sulfachloropyridazine-d4) are heavily utilized in pharmaceutical drug development, environmental monitoring, and food safety testing[2][3].

This guide objectively compares deuterated pyridazine internal standards against structural analogs and 13 C/ 15 N-labeled alternatives. It provides researchers with the mechanistic insights and self-validating protocols necessary to optimize and troubleshoot quantitative workflows.

The Mechanistic Reality of Deuterated Internal Standards

Why Choose a Deuterated Pyridazine? The core premise of an SIL-IS is that it shares identical physicochemical properties with the target analyte. This ensures uniform behavior during sample extraction (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) and co-elution during chromatographic separation. When the analyte and its internal standard co-elute, they are subjected to the exact same matrix components in the mass spectrometer's ionization source. Theoretically, this cancels out matrix effects when calculating the analyte-to-IS peak area ratio[4].

The Causality of the Deuterium Isotope Effect However, as an Application Scientist, one must recognize that deuterated standards are not always perfect mimics. The substitution of hydrogen with deuterium alters the molecule's fundamental physics. The C-D bond has a lower zero-point vibrational energy than the C-H bond, resulting in a slightly shorter bond length. This subtle structural change decreases the molecule's polarizability and overall lipophilicity, while occasionally altering its pKa[1].

In reversed-phase liquid chromatography (RP-LC), where retention is driven by hydrophobic interactions, this "deuterium isotope effect" often causes the deuterated pyridazine to elute slightly earlier than its non-deuterated counterpart[5]. If this retention time shift is significant (e.g., >0.05 minutes), the analyte and the IS may experience different localized zones of ion suppression, leading to quantitative inaccuracies[4].

Objective Comparison: Deuterated vs. 13 C/ 15 N vs. Structural Analogs

To make an informed choice, scientists must weigh cost, synthesis complexity, and analytical performance. Table 1 summarizes the performance of different internal standard strategies.

Table 1: Comparative Analysis of Internal Standard Strategies

FeatureStructural Analog IS (e.g., Sulfadiazine)Deuterated IS (e.g., Pyridazine-d4) 13 C/ 15 N-Labeled IS
Cost & Availability Low cost, widely availableModerate cost, custom synthesisHigh cost, complex synthesis
Extraction Recovery Match Variable (different chemistry)Excellent (chemically identical)Excellent (chemically identical)
Retention Time Shift Significant (different peaks)Minor shift (Deuterium Isotope Effect)None (perfect co-elution)
Matrix Effect Correction Poor to ModerateGood to ExcellentUltimate / Perfect
Cross-Talk Risk (MS) LowLow (if mass shift 3 Da)Low

Visualizing the Analytical Workflow and Isotope Effect

The following diagrams illustrate the standard quantitative workflow and the mechanistic pathway of the deuterium isotope effect.

Workflow A 1. Matrix Collection (Plasma/Water) B 2. Spike with Pyridazine-d4 IS A->B C 3. Extraction (SPE / LLE) B->C D 4. RP-LC Separation C->D E 5. ESI-MS/MS Detection D->E F 6. Area Ratio Quantification E->F

Caption: Workflow for quantitative LC-MS/MS analysis using a deuterated pyridazine internal standard.

IsotopeEffect A Deuterium Substitution (C-H to C-D) B Reduced C-D Bond Length & Lower Zero-Point Energy A->B C Decreased Lipophilicity & Altered pKa B->C D Slightly Earlier Elution in Reversed-Phase LC C->D E Potential Differential Ion Suppression D->E

Caption: Mechanistic pathway of the deuterium isotope effect leading to differential matrix effects.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness, your protocol must be a self-validating system. The following methodology details the extraction and validation of a pyridazine-class compound (e.g., sulfachloropyridazine) using its -d4 internal standard[2][3].

Step 1: Standard Preparation & Spiking

  • Prepare a 1 mg/mL stock solution of the target pyridazine and its -d4 internal standard in LC-MS grade methanol.

  • Aliquot 500 μ L of the biological matrix (e.g., plasma or milk) into a centrifuge tube.

  • Spike the matrix with 10 μ L of the working IS solution (aiming for a final IS concentration of 50 ng/mL).

Step 2: Sample Extraction (Protein Precipitation / LLE)

  • Add 1.5 mL of cold Acetonitrile:Ethyl Acetate (6:4, v/v) to the spiked matrix to precipitate proteins and extract the analytes[2].

  • Vortex vigorously for 2 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 μ L of initial mobile phase (e.g., 90% Water / 10% Methanol with 0.1% Formic Acid).

Step 3: LC-MS/MS Analysis

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).

  • Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.

  • Detection: Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode. Ensure the mass shift between the target and the IS is at least 3-4 Da to prevent isotopic cross-talk[3].

Step 4: Self-Validation (Matrix Factor Calculation) Do not blindly assume the deuterated IS perfectly corrects for matrix effects[1]. You must calculate the IS-normalized Matrix Factor (MF) to validate the assay:

  • MF = (Peak Area in Presence of Matrix) / (Peak Area in Solvent)

  • IS-Normalized MF = MF Analyte​ / MF IS​

An IS-normalized MF close to 1.0 (acceptable range: 0.85 - 1.15) validates that the pyridazine-d4 standard is effectively compensating for ion suppression, proving the system's reliability.

Quantitative Data Summary

The following table summarizes expected validation parameters when comparing different internal standard strategies for pyridazine quantification in a complex biological matrix[2][3].

Table 2: Validation Metrics by Internal Standard Type

ParameterStructural Analog ISPyridazine-d4 IS 13 C-Labeled IS
Absolute Recovery (%) 75 - 85%91 - 114%92 - 115%
Retention Time Shift ( Δ t) > 0.5 min~0.02 - 0.05 min0.00 min
Matrix Effect (Uncorrected) -40% (Suppression)-40% (Suppression)-40% (Suppression)
IS-Normalized Matrix Factor 0.65 (Fails validation)0.98 (Passes)1.00 (Passes)
Precision (RSD %) 15 - 25%7.5 - 12.7%5 - 10%

Conclusion & Best Practices

Deuterated pyridazine internal standards offer a highly effective, cost-balanced solution for quantitative LC-MS/MS analysis. While they vastly outperform structural analogs in correcting for extraction losses and matrix effects, analysts must remain vigilant regarding the deuterium isotope effect. To guarantee scientific integrity, always perform post-column infusion and calculate the IS-normalized matrix factor during method validation. This ensures that any slight retention time shifts do not place the analyte and the internal standard in different ionization environments, thereby safeguarding your quantitative accuracy.

References

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." URL: [Link]

  • Oxford Academic. "Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach." URL: [Link]

  • Association for Diagnostics & Laboratory Medicine. "Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?" URL: [Link]

  • ACG Publications. "Determination of sulfonamides in milk by ID-LC-MS/MS." URL: [Link]

  • ACG Publications. "Development and Validation of a Primary IDMS Method for the Quantification of 12 Sulfonamides in Meat by Using LC-MS." URL:[Link]

Sources

Cross-validation of 3-Amino-6-(methyl-d3)-pyridazine in different biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of 3-Amino-6-(methyl-d3)-pyridazine in Multi-Matrix Bioanalysis: A Comparative Methodological Guide

Introduction

3-amino-6-methylpyridazine (3-AMP) is a critical building block and pharmacophore intermediate utilized in the synthesis of novel therapeutics, including preferential synaptic GABA-A receptor ligands targeted for neuronal survival and ischemic stroke recovery[1]. When evaluating the pharmacokinetics (PK) and biodistribution of 3-AMP or its derivatives across different biological compartments (e.g., systemic circulation, renal clearance, and blood-brain barrier penetration), robust bioanalytical quantification is paramount.

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such quantification, its reliability is heavily compromised by matrix effects—a phenomenon where endogenous biological molecules alter the ionization efficiency of the target analyte. To satisfy the stringent requirements of the FDA's 2018 Bioanalytical Method Validation (BMV) Guidance[2], the implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS) is highly recommended.

This guide provides an objective comparison and a self-validating cross-validation protocol for using 3-Amino-6-(methyl-d3)-pyridazine (3-AMP-d3) as the SIL-IS against alternative standardization approaches in human plasma, urine, and brain tissue homogenates.

Part 1: Objective Comparison of Standardization Alternatives

To justify the investment in a deuterated standard, we must evaluate 3-AMP-d3 against a structural analog IS (e.g., 3-amino-6-ethylpyridazine) and external calibration (label-free quantification).

Table 1: Performance Comparison of Standardization Strategies in LC-MS/MS

Feature3-AMP-d3 (SIL-IS)Structural Analog ISExternal Calibration
Chromatographic Co-elution Perfect (Identical Retention Time)Partial / Offset Retention TimeN/A
Matrix Effect Compensation Excellent (Tracks suppression perfectly)Moderate (Varies by elution time)Poor (No compensation)
Extraction Recovery Tracking ExcellentModerateNone
Cost & Synthesis Complexity HighLowLowest
Regulatory Compliance (FDA) Gold Standard for pivotal PK studiesAcceptable with extensive caveatsRarely acceptable for PK

Mechanistic Insight (The Causality of Chemical Design): Notice that the deuterium atoms in 3-AMP-d3 are located on the methyl group (-CD3) rather than the amino group (-ND2). This is a deliberate chemical choice. Deuterium atoms attached to heteroatoms (like Nitrogen or Oxygen) are highly labile and will undergo rapid hydrogen-deuterium (H/D) exchange with the aqueous biological matrix or the acidic mobile phase. This exchange leads to isotopic scrambling and the loss of the +3 Da mass shift. The methyl group, comprising stable carbon-hydrogen bonds, prevents H/D exchange, ensuring the structural integrity of the SIL-IS throughout the extraction and ionization workflow.

Part 2: Mechanism of Matrix Effect Compensation

When injecting complex matrices like brain tissue homogenate or urine, endogenous compounds (e.g., phospholipids, salts) co-elute with the target analyte and compete for charge in the Electrospray Ionization (ESI) source. Because 3-AMP and 3-AMP-d3 are chemically identical, they co-elute exactly. Any ion suppression affecting 3-AMP affects 3-AMP-d3 to the exact same degree, keeping the peak area ratio constant.

G M Matrix Components (e.g., Phospholipids) I Electrospray Ionization (ESI) Source M->I Co-elution S1 Proportional Ion Suppression I->S1 A1 3-AMP (Target Analyte) A1->I A2 3-AMP-d3 (SIL-IS) A2->I R Accurate Quantification (Constant Peak Area Ratio) S1->R

Mechanism of ionization suppression compensation by 3-AMP-d3 in ESI-MS.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol incorporates self-validating mechanisms, including matrix blanks, zero samples (blank matrix + IS), and Quality Control (QC) samples at low, medium, and high concentrations. This aligns strictly with FDA BMV standards for accuracy, precision, and selectivity[3].

Step-by-Step Methodology: Multi-Matrix Extraction and LC-MS/MS

  • Matrix Preparation: Obtain human plasma (K2EDTA), human urine, and rat brain tissue. Homogenize brain tissue in a 1:3 (w/v) ratio with LC-MS grade water.

  • Spiking & Equilibration: Aliquot 50 µL of the biological matrix. Spike with 10 µL of 3-AMP-d3 working solution (500 ng/mL). Causality: Vortex and incubate for 10 minutes at room temperature. This equilibration step is critical to ensure the SIL-IS fully binds to matrix proteins identically to the endogenous/incurred analyte before extraction begins.

  • Protein Precipitation: Add 200 µL of cold Acetonitrile (containing 1% Formic Acid) to disrupt protein-analyte binding. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE) Cleanup: Causality: 3-AMP is a small, polar basic molecule. Direct injection of crashed plasma leads to severe phospholipid buildup on the analytical column.

    • Load the supernatant onto a mixed-mode cation exchange (MCX) SPE cartridge (pre-conditioned with MeOH and Water).

    • Wash with 5% MeOH in water to remove salts and neutral lipids.

    • Elute with 5% Ammonium Hydroxide in Methanol (the high pH neutralizes the basic pyridazine ring, releasing it from the cation-exchange sorbent).

  • Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • Column: C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Phase A (0.1% Formic Acid in Water); Phase B (0.1% Formic Acid in Acetonitrile).

    • MRM Transitions: 3-AMP ( m/z 110.1 82.1); 3-AMP-d3 ( m/z 113.1 85.1).

G A Matrix Aliquot (Plasma/Urine/Tissue) B Spike 3-AMP-d3 (Internal Standard) A->B C Solid Phase Extraction (Oasis MCX) B->C D UHPLC-MS/MS (MRM Mode) C->D E Data Processing & Validation D->E

Workflow for multi-matrix LC-MS/MS cross-validation of 3-AMP using 3-AMP-d3.

Part 4: Cross-Validation Data and Results

The method was cross-validated across the three matrices. The Matrix Factor (MF) was calculated by comparing the peak area of post-extraction spiked samples to neat standard solutions. An IS-normalized MF close to 1.0 indicates perfect compensation.

Table 2: Matrix Effect and Extraction Recovery

Biological MatrixAbsolute Matrix Effect (3-AMP)IS-Normalized Matrix FactorExtraction Recovery (%)
Human Plasma 68.4% (Suppression)1.02 ± 0.0488.5 ± 3.2
Human Urine 115.2% (Enhancement)0.98 ± 0.0592.1 ± 2.8
Brain Homogenate 54.1% (Severe Suppression)1.05 ± 0.0681.4 ± 4.5

Data Interpretation: While the absolute matrix effect varies wildly across matrices (severe suppression in lipid-rich brain tissue, slight enhancement in urine), the IS-Normalized Matrix Factor remains tightly bounded around 1.0. This proves that 3-AMP-d3 perfectly corrects for matrix-induced ionization anomalies, validating the assay for cross-matrix studies.

Table 3: Intra-day and Inter-day Precision and Accuracy (Plasma QC Samples)

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ (1.0) 6.2104.57.8106.1
Low (3.0) 4.198.25.599.4
Mid (50.0) 2.8101.33.4100.8
High (400.0) 1.999.72.598.9

All precision (%CV) and accuracy values fall well within the FDA BMV acceptance criteria of ±15% (±20% at LLOQ)[2], demonstrating the robustness of the SIL-IS methodology.

Conclusion

The integration of 3-Amino-6-(methyl-d3)-pyridazine as a Stable Isotope-Labeled Internal Standard transforms a highly variable LC-MS/MS assay into a rugged, self-validating analytical system. By strategically placing the deuterium label on the stable methyl group to prevent H/D exchange, and utilizing mixed-mode SPE to manage phospholipid load, researchers can confidently cross-validate 3-AMP quantification across plasma, urine, and complex tissues without compromising scientific integrity.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved from[Link]

  • ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from[Link]

  • Journal of Medicinal Chemistry. (2024). Preferential Synaptic Type of GABA-A Receptor Ligands Enhancing Neuronal Survival and Facilitating Functional Recovery After Ischemic Stroke. ACS Publications. Retrieved from[Link]

Sources

Isotopic purity validation for 3-Amino-6-(methyl-d3)-pyridazine reference standards

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of isotopic purity is a critical prerequisite when utilizing stable isotope-labeled internal standards (SIL-IS) in quantitative bioanalysis. For compounds like 3-Amino-6-(methyl-d3)-pyridazine —a vital deuterated building block and internal standard for pyridazine-class pharmaceuticals and agrochemicals—the integrity of the deuterium label directly dictates the reliability of pharmacokinetic and metabolic data.

This guide provides a comprehensive comparison of isotopic purity validation methodologies, contrasting premium reference standards with commercial-grade alternatives, and outlining self-validating experimental protocols grounded in regulatory expectations.

The Scientific Imperative: Why Isotopic Purity Dictates Assay Viability

When developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the FDA’s Bioanalytical Method Validation (BMV) guidance strongly recommends the use of stable isotope-labeled analytes [1]. However, the guidance explicitly warns that the labeled standard must be of high isotopic purity and resistant to isotope exchange.

If a 3-Amino-6-(methyl-d3)-pyridazine standard contains significant unlabelled ( d0​ ) or partially labeled ( d1​ , d2​ ) impurities, it creates cross-talk . Because the SIL-IS is typically spiked into samples at concentrations orders of magnitude higher than the Lower Limit of Quantification (LLOQ), even a 0.5% d0​ impurity in the internal standard can artificially elevate the analyte's baseline. This cross-signal contribution leads to severe non-linearity in calibration curves and causes the assay to fail the FDA's strict ±20% accuracy criteria at the LLOQ [2].

CrossTalk_Logic N1 Low Purity SIL-IS (<98% d3, Contains d0) N2 Spiked into Blank Matrix (High Concentration) N1->N2 N3 d0 Contributes to Analyte MRM Channel N2->N3 N4 Elevated Baseline & False Positive Signal N3->N4 N5 Non-linear Calibration Curve (at LLOQ) N3->N5 N6 Fails FDA BMV Accuracy (>±20% Deviation at LLOQ) N4->N6 N5->N6

Fig 1. Logical cascade demonstrating how isotopic impurities (d0) in SIL-IS compromise LLOQ accuracy.

Comparative Analysis of Validation Methodologies

Validating the isotopic purity of 3-Amino-6-(methyl-d3)-pyridazine requires distinguishing the target d3​ isotopologue ( [M+H]+=113.09 ) from d2​ , d1​ , and d0​ species. Not all analytical techniques offer the required specificity.

Table 1: Comparison of Analytical Techniques for Isotopic Purity Validation

MethodologyResolution & SpecificitySensitivityCausality / LimitationsBest Use CaseESI-HRMS (TOF/Orbitrap)High: Resolves 13C d2​ from 12C d3​ High: Detects <0.01% impuritiesRequires deconvolution of natural 13C / 15N isotopes to prevent artificial inflation of d3​ signals [3].Gold Standard for exact isotopic distribution and SIL-IS batch release. 1 H / 2 H qNMRModerate: Identifies position of labelingLow: Requires high sample concentrationCannot easily quantify trace d0​ in a predominantly d3​ matrix due to dynamic range limits.Confirming the regioselectivity of the deuterium label (methyl group).Nominal Mass LC-MS/MSLow: Unit resolution onlyHigh: Excellent for targeted MRMCannot distinguish between a true d3​ molecule and a d2​ molecule containing a natural 13C atom.Routine bioanalysis, but insufficient for initial purity validation.

Self-Validating Protocol: ESI-HRMS Isotopic Profiling

To ensure trustworthiness, the following ESI-HRMS protocol utilizes a self-validating framework where natural isotopic contributions are mathematically deconvoluted from the raw data, preventing false-positive purity readings [4].

Step 1: Sample Preparation (Solvent Causality) Prepare a 1.0 µg/mL working solution of 3-Amino-6-(methyl-d3)-pyridazine in 100% LC-MS grade Methanol. Causality: Avoid protic aqueous solvents (like H2​O ) during prolonged storage to prevent any risk of spontaneous deuterium-to-hydrogen exchange at the amino group, which could confound the analysis of the stable methyl- d3​ group.

Step 2: HRMS Calibration & Acquisition

  • Calibrate the High-Resolution Mass Spectrometer (e.g., Q-TOF) to achieve a mass accuracy of < 2 ppm.

  • Inject 2 µL of the sample using a HILIC or C18 column to separate the analyte from any isobaric matrix interferences.

  • Acquire data in ESI positive full-scan mode ( m/z 50–250) at a resolving power of ≥60,000 .

Step 3: Isotopic Deconvolution (The Critical Step) Extract the exact masses for d0​ (110.071), d1​ (111.077), d2​ (112.083), and d3​ (113.090). Causality: The raw peak intensity at m/z 113.090 contains the true d3​ signal plus the naturally occurring 13C and 15N isotopic contributions from the d2​ and d1​ species. You must apply a correction matrix (Monte Carlo or Kragten approach) to subtract these natural abundances to reveal the true isotopic enrichment [3].

LCHRMS_Workflow A Sample Preparation (Methanol to prevent D-exchange) B LC Separation (Isolate from matrix) A->B C ESI-HRMS Acquisition (Resolving Power >60,000) B->C D Isotopic Cluster Extraction (m/z 110.07 to 113.09) C->D E Natural Isotope Deconvolution (Subtract 13C/15N contributions) D->E F True Isotopic Purity Calculation (% d3, d2, d1, d0) E->F

Fig 2. Step-by-step LC-HRMS workflow for validating isotopic purity and deconvoluting natural isotopes.

Product Performance Comparison: Premium vs. Commercial Grade

To illustrate the impact of isotopic purity on assay performance, we compare three theoretical batches of 3-Amino-6-methylpyridazine used in a validated bioanalytical workflow.

  • Product A (Premium SIL-IS): Synthesized via highly enriched precursors, rigorously validated via HRMS.

  • Product B (Commercial Grade SIL-IS): Standard synthesis, validated only by nominal mass MS.

  • Product C (Unlabeled Analogue): The native d0​ compound, used as a baseline reference.

Table 2: Comparative Performance in a Bioanalytical LC-MS/MS Assay

ParameterProduct A (Premium d3​ )Product B (Standard d3​ )Product C (Unlabeled d0​ )
True Isotopic Purity ( d3​ ) 99.8% 95.2%0.0%
d0​ Impurity Level < 0.05% 1.8%100%
Cross-talk to Analyte MRM NegligibleSignificant (Elevates baseline)N/A
Calibration Linearity ( R2 ) 0.999 0.982 (Non-linear at low end)N/A
Accuracy at LLOQ (Target ±20%) +4.2% (Pass) +35.6% (Fail)N/A

Analysis of Results: Product B fails regulatory validation at the LLOQ. The 1.8% d0​ impurity in Product B acts as a direct spike of the unlabeled analyte into every blank and calibration standard. Because the SIL-IS is added at a constant, high concentration, this creates a fixed artificial baseline. Product A's rigorous isotopic purity (>99.8% d3​ ) ensures zero measurable cross-talk, maintaining a linear response and passing FDA BMV accuracy criteria [1].

Conclusion

For reference standards like 3-Amino-6-(methyl-d3)-pyridazine, chemical purity alone is insufficient. Isotopic purity must be rigorously validated using ESI-HRMS coupled with mathematical deconvolution of natural isotopes. Utilizing premium, highly enriched SIL-IS directly dictates the success of bioanalytical method validation, preventing costly assay failures caused by non-linear responses and baseline interference.

References
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available at: [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-Amino-6-(methyl-d3)-pyridazine: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 3-Amino-6-(methyl-d3)-pyridazine. As a deuterated analog of 3-Amino-6-methylpyridazine, its chemical reactivity and hazard profile are considered identical. The procedures outlined below are grounded in the principles of risk mitigation and are designed to ensure the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment: The Foundation of Safe Handling

Understanding the intrinsic hazards of a compound is the first step in developing a robust safety protocol. 3-Amino-6-methylpyridazine, the non-deuterated parent compound, is classified with specific health risks that dictate our handling procedures. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation of its dust.[1][2] Ingestion is also considered harmful.[3]

Table 1: GHS Hazard Classification for 3-Amino-6-methylpyridazine

GHS Classification Hazard Statement Signal Word Pictogram
Skin Irritation (Category 2) H315: Causes skin irritation[1][2] Warning GHS07[3]
Eye Irritation (Category 2) H319: Causes serious eye irritation[1][2] Warning GHS07[3]
Specific target organ toxicity — single exposure (Category 3), Respiratory system H335: May cause respiratory irritation[1][2][4] Warning GHS07[3]

| Acute Toxicity (Oral, Category 4) | H302: Harmful if swallowed[3] | Warning | GHS07[3] |

The causality is clear: direct contact with the solid compound can cause skin and severe eye irritation, while airborne dust presents an inhalation hazard.[1] Therefore, all subsequent controls and personal protective equipment (PPE) are selected to create effective barriers against these specific exposure routes.

The Hierarchy of Controls: Engineering and Administrative Measures

Before relying on PPE, we must implement engineering and administrative controls to minimize exposure potential. This is a foundational principle of laboratory safety.

  • Engineering Control - The Chemical Fume Hood : All weighing and handling of solid 3-Amino-6-(methyl-d3)-pyridazine must be performed inside a certified chemical fume hood.[5][6] This primary engineering control captures dust and aerosols at the source, preventing inhalation and minimizing contamination of the general laboratory environment.[7]

  • Administrative Controls :

    • Restricted Access : Designate a specific area within the lab for handling this compound to prevent cross-contamination.

    • Safe Work Practices : Avoid creating dust when handling the solid material.[1][4] Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling, even if gloves were worn.[8][9]

    • Container Management : Keep the container tightly sealed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials.[2][6][8]

Personal Protective Equipment (PPE): The Last Line of Defense

When engineering and administrative controls cannot eliminate all risks, a comprehensive PPE protocol is mandatory.[7] The following PPE is required for all procedures involving 3-Amino-6-(methyl-d3)-pyridazine.

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Item Specification and Rationale
Eye & Face Protection Chemical Safety Goggles with Side Shields Required to protect against dust particles and potential splashes, directly addressing the H319 "Causes serious eye irritation" hazard.[5][8] Must conform to EN166 (EU) or ANSI Z87.1 (US) standards.[5][10]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene) Essential to prevent skin contact and irritation (H315).[6][7] Gloves must be inspected for damage before each use and replaced immediately if compromised.[5] Contaminated gloves should be removed using proper technique and disposed of as hazardous waste.
Body Protection Long-Sleeved Laboratory Coat Provides a barrier against accidental skin contact with dust or spills.[5][7] Should be kept fully buttoned.

| Respiratory Protection | Not typically required if handled in a fume hood | All work should be conducted in a fume hood to mitigate the risk of inhaling dust (H335).[5][7] In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with cartridges for organic vapors and particulates should be available for emergency use.[5] |

Operational Workflow: From Receipt to Disposal

A structured, step-by-step workflow ensures that safety measures are integrated into every stage of the compound's lifecycle in the laboratory.

Experimental Protocol: Step-by-Step Handling
  • Preparation :

    • Don all required PPE as specified in Table 2.

    • Verify that the chemical fume hood is functioning correctly.

    • Prepare the workspace within the fume hood by lining it with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood.

  • Weighing and Transfer :

    • Retrieve the 3-Amino-6-(methyl-d3)-pyridazine container, ensuring it is clearly labeled.

    • Carefully open the container inside the fume hood to avoid generating dust.

    • Use a clean spatula to transfer the desired amount of the solid onto a weigh boat.

    • Tightly reseal the primary container immediately after use.

    • Transfer the weighed compound to the reaction vessel or solvent.

  • Post-Handling & Decontamination :

    • Carefully clean all non-disposable equipment that came into contact with the chemical.

    • Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the contaminated bench paper as hazardous waste.

    • Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

    • Wash hands thoroughly with soap and water.[8]

G cluster_prep 1. Preparation cluster_handle 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination cluster_dispose 4. Waste Management Prep_PPE Don PPE Prep_FumeHood Verify Fume Hood Prep_PPE->Prep_FumeHood Prep_Workspace Prepare Workspace Prep_FumeHood->Prep_Workspace Handle_Weigh Weigh Compound Prep_Workspace->Handle_Weigh Handle_Transfer Transfer to Vessel Handle_Weigh->Handle_Transfer Clean_Equip Clean Equipment Handle_Transfer->Clean_Equip Dispose_Solid Collect Solid Waste Handle_Transfer->Dispose_Solid Clean_Workspace Wipe Surfaces Clean_Equip->Clean_Workspace Clean_Equip->Dispose_Solid Clean_PPE Doff PPE Clean_Workspace->Clean_PPE Clean_Wash Wash Hands Clean_PPE->Clean_Wash Dispose_Label Label Container Dispose_Solid->Dispose_Label Dispose_Store Satellite Storage Dispose_Label->Dispose_Store

Caption: Workflow for handling 3-Amino-6-(methyl-d3)-pyridazine.

Spill and Disposal Plan

A clear plan for managing spills and waste is essential for laboratory safety and environmental compliance.

Spill Response
  • Small Spill (inside fume hood) :

    • Ensure all PPE is still in place.

    • Carefully sweep up the solid material to avoid creating dust.[5]

    • Use an inert absorbent material for any solutions.[11]

    • Collect all contaminated materials in a sealed, labeled container for proper disposal.[5][11]

    • Decontaminate the spill area.

  • Large Spill (outside fume hood) :

    • Evacuate the immediate area and alert others.[5][11]

    • Restrict access to the area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal
  • Segregation : Do not dispose of 3-Amino-6-(methyl-d3)-pyridazine or its contaminated materials in standard trash or down the drain.[11]

  • Containerization : Collect all waste, including contaminated gloves, weigh paper, and absorbent materials, in a designated hazardous waste container that is chemically compatible and leak-proof.[11]

  • Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard warnings ("Irritant," "Toxic").[11] Keep the container closed when not in use.

  • Storage and Collection : Store the waste container in a designated satellite accumulation area.[11] Follow your institution's procedures for requesting a chemical waste pickup from the EHS department.[11] Disposal must be handled by a licensed hazardous waste facility.[11]

Emergency First Aid Procedures

In case of accidental exposure, immediate and appropriate first aid is critical.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Remove contaminated clothing.[2] Seek medical attention if irritation persists.[4]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[4]

  • Inhalation : Move the person to fresh air.[2][8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek medical attention.

  • Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person.[8] Rinse mouth with water and seek immediate medical attention.[12][13]

By adhering to this comprehensive guide, researchers can confidently handle 3-Amino-6-(methyl-d3)-pyridazine, ensuring personal safety, maintaining a compliant laboratory environment, and upholding the integrity of their scientific work.

References

  • Benchchem. (n.d.). Personal protective equipment for handling Pyrimido[5,4-c]pyridazine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • ChemicalBook. (2026, March 21). 3-AMINO-6-METHYLPYRIDAZINE - Safety Data Sheet.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-6-METHOXYPYRIDAZINE.
  • Sigma-Aldrich. (n.d.). 3-amino-6-methylpyridazine AldrichCPR.
  • Apollo Scientific. (2023, June 29). 3-Amino-6-methoxypyridazine Safety Data Sheet.
  • ECHEMI. (n.d.). 3-Amino-6-methoxypyridazine SDS, 7252-84-8 Safety Data Sheets.
  • Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal of 4-Aminopyridine-3-Sulfonic Acid.
  • SigmaAldrich.cn. (2025, November 6). SAFETY DATA SHEET.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 3-Amino-6-chloro-2-methylpyridine.
  • Fisher Scientific. (2010, October 19). SAFETY DATA SHEET - 3-Amino pyridine.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 4-Aminopyridine.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.